Cbz-4-Methy-L-Phenylalanine
Description
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Properties
Molecular Weight |
329.42 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Z-4-Me-Phe-OH chemical structure and molecular weight
Chemical Identity, Structural Analysis, and Application in Peptide Chemistry
Executive Summary
Z-4-Me-Phe-OH (N-Benzyloxycarbonyl-4-methyl-L-phenylalanine) is a non-canonical, protected amino acid derivative used extensively in medicinal chemistry and peptide synthesis.[1] It serves as a critical building block for introducing hydrophobic bulk and steric constraints into peptide backbones, often to probe receptor binding pockets or enhance metabolic stability by blocking para-position oxidation on the phenyl ring.[1]
This guide provides a comprehensive technical analysis of Z-4-Me-Phe-OH, covering its physicochemical properties, synthesis protocols, and application in solid-phase and solution-phase peptide synthesis (SPPS).[1]
Chemical Identity & Specifications
The following data establishes the precise chemical identity of the compound, distinguishing it from its N-methylated isomer (Z-N-Me-Phe-OH) and the unsubstituted parent (Z-Phe-OH).
Nomenclature and Identifiers[1][2]
| Parameter | Specification |
| Common Name | Z-4-Me-Phe-OH |
| Systematic Name | N-Benzyloxycarbonyl-4-methyl-L-phenylalanine |
| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |
| CAS Registry Number | 49759-58-2 (L-isomer) |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Chirality | L-isomer (S-configuration at |
Physicochemical Properties[1][5]
| Property | Description / Value |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in H₂O (acidic/neutral) |
| Melting Point | Typically 105–115 °C (range varies by crystallization solvent) |
| pKa (COOH) | ~3.8 (estimated based on Phe derivatives) |
| Storage | 2–8 °C, desiccated; stable for >2 years if protected from moisture |
Structural Analysis & Molecular Logic[1]
Structural Components
The molecule consists of three distinct functional domains, each serving a specific purpose in drug design:
-
The Z-Group (Benzyloxycarbonyl): A carbamate protecting group on the
-amine.[1] It renders the amine nucleophile inert during carboxyl activation.[1] Unlike the Boc group (acid-labile) or Fmoc group (base-labile), the Z-group is removed via catalytic hydrogenolysis ( ) or strong acids ( ), providing orthogonal protection relative to Boc/Fmoc strategies.[1] -
The 4-Methyl-Phenylalanine Side Chain: The addition of a methyl group at the para (4) position of the phenyl ring increases lipophilicity (
) and steric bulk compared to native Phenylalanine.[1] This is often used to fill hydrophobic pockets in target receptors (e.g., GPCRs) or to block metabolic hydroxylation by cytochrome P450 enzymes.[1] -
The Free Carboxylic Acid: The reactive site for coupling to the N-terminus of a growing peptide chain or a resin linker.[1]
Isomeric Ambiguity Alert
Critical Note for Researchers: The abbreviation "Z-4-Me-Phe-OH" strictly refers to ring methylation.[1] It must not be confused with "Z-N-Me-Phe-OH" (N-methylated backbone), which has the same molecular weight (313.35 g/mol ) but vastly different conformational properties (cis/trans amide bond isomerization).[1]
Synthesis Protocol (Schotten-Baumann Conditions)
The synthesis of Z-4-Me-Phe-OH is typically achieved via the Schotten-Baumann reaction, coupling 4-methyl-L-phenylalanine with benzyl chloroformate (Z-Cl) under basic aqueous conditions.[1]
Reaction Workflow Diagram
Figure 1: Schotten-Baumann synthesis pathway for Z-4-Me-Phe-OH.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of H-4-Me-Phe-OH in 20 mL of 1N NaOH (2 eq) and 10 mL of 1,4-dioxane (to aid solubility). Cool to 0 °C.
-
Acylation: Add benzyl chloroformate (Z-Cl, 11 mmol, 1.1 eq) dropwise over 30 minutes while simultaneously adding 1N NaOH to maintain pH between 10–11.
-
Why: High pH ensures the amine is deprotonated (nucleophilic) but must not exceed pH 12 to prevent hydrolysis of the Z-Cl reagent.[1]
-
-
Work-up: Stir for 2 hours at room temperature. Wash the basic solution with diethyl ether (removes unreacted Z-Cl).[1]
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH ~2.[1] The Z-protected amino acid will precipitate as a white solid or oil.[1]
-
Purification: Extract into Ethyl Acetate, wash with brine, dry over
, and recrystallize from EtOAc/Hexanes.
Application in Peptide Synthesis[1][4][7][8]
Z-4-Me-Phe-OH is primarily used in Solution Phase Peptide Synthesis or Boc-chemistry SPPS .[1] It is less common in Fmoc-chemistry because the removal of the Z-group (hydrogenolysis) is incompatible with solid-phase resins that cannot withstand hydrogenation conditions, or requires strong acid (HBr) which cleaves many resin linkers.[1]
Coupling Protocol (Standard)
To couple Z-4-Me-Phe-OH to a free amine (e.g., H-AA-OMe):
-
Activation: Dissolve Z-4-Me-Phe-OH (1.0 eq) and HOBt (1.0 eq) in DMF. Add EDC.HCl (1.1 eq) at 0 °C.[1]
-
Coupling: Add the amine component (H-AA-OMe, 1.0 eq) and DIPEA (2.0 eq).
-
Monitoring: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS (Target Mass: MW of fragments - 18).
-
Rationale: The methyl group at position 4 exerts mild steric pressure but generally does not hinder coupling efficiency like an N-methyl or
-methyl substitution would.[1]
Deprotection Strategy
-
Method A (Hydrogenolysis):
gas (1 atm), 10% Pd/C catalyst, Methanol.[1] -
Method B (Acidolysis): 33% HBr in Acetic Acid.[1]
References
-
PubChem Compound Summary. (n.d.). Cbz-4-Methyl-L-Phenylalanine (CID 24862110).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Z-group stability and removal conditions).
Sources
Technical Monograph: Cbz-Protected 4-Methyl-Phenylalanine (Z-Phe(4-Me)-OH)
[1]
Executive Summary
Cbz-protected 4-methyl-phenylalanine (Z-Phe(4-Me)-OH) is a specialized non-proteinogenic amino acid derivative used extensively in peptidomimetic drug design and organic synthesis.[1] Structurally, it consists of an L-phenylalanine backbone modified with a methyl group at the para position of the phenyl ring, with the N-terminus protected by a benzyloxycarbonyl (Cbz or Z) group.[1]
This compound serves as a critical building block for introducing hydrophobic bulk and restricting conformational flexibility in peptide chains.[1] The para-methyl substitution enhances lipophilicity compared to native phenylalanine, influencing receptor binding affinity and metabolic stability.[1] The Cbz group provides robust "urethane-type" protection, preventing racemization during activation and coupling, and is orthogonal to acid-labile protecting groups like Boc or t-Butyl.[1]
Nomenclature & Synonyms Registry
The following registry consolidates all verified identifiers for this compound. This list is essential for cross-referencing across vendor catalogs, chemical databases, and regulatory filings.
Table 1: Comprehensive Synonyms & Identifiers
| Category | Synonym / Identifier |
| Common Abbreviations | Z-Phe(4-Me)-OHCbz-4-methyl-PheZ-p-methyl-phenylalanineCbz-L-4-Me-Phe |
| Systematic Name (IUPAC) | (2S)-2-[(benzyloxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |
| Alternative Systematic | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(p-tolyl)propanoic acidN-Benzyloxycarbonyl-4-methyl-L-phenylalanine |
| CAS Registry Number | 49759-58-2 (L-isomer, Cbz-protected)Note: 1991-87-3 refers to the unprotected L-amino acid.[1][2] |
| Chemical Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| SMILES | CC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |
| InChI Key | CSDULTGTPASESO-MRXNPFEDSA-N |
Chemical Profile & Properties
Understanding the physicochemical properties of Z-Phe(4-Me)-OH is vital for optimizing reaction conditions and purification protocols.[1]
-
Appearance: White to off-white crystalline powder.[1]
-
Solubility:
-
Stability: Stable under standard laboratory conditions. The Cbz group is stable to acidic conditions (TFA, HCl in dioxane) used to remove Boc/tBu groups but is cleaved by catalytic hydrogenation (H₂/Pd-C) or strong acids like HBr/AcOH or HF.[1]
-
Chirality: L-configuration (S).[1] Enantiomeric purity is critical; the urethane protection minimizes racemization during activation.[1]
Synthesis Protocol: Schotten-Baumann Protection
The synthesis of Z-Phe(4-Me)-OH typically follows a Schotten-Baumann protocol, reacting the free amino acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[1]
Mechanistic Insight
The reaction relies on the nucleophilic attack of the amine on the carbonyl carbon of Cbz-Cl.[1] A biphasic system (Water/Dioxane or Water/THF) is used to solubilize both the amino acid salt (aqueous phase) and the Cbz-Cl (organic phase).[1] The pH must be maintained between 9–10; too high (>11) promotes hydrolysis of Cbz-Cl; too low (<8) protonates the amine, inhibiting the reaction.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 4-methyl-L-phenylalanine (1.0 eq) in 2N NaOH (2.0 eq) and cool to 0°C.
-
Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes while vigorously stirring.
-
pH Control: Simultaneously add 2N NaOH or saturated NaHCO₃ to maintain pH ~9–10.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.
-
Workup:
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Visualization: Synthesis Pathway[1][4]
Figure 1: Schotten-Baumann synthesis pathway for Z-Phe(4-Me)-OH, highlighting critical pH control points.
Applications in Drug Discovery
Z-Phe(4-Me)-OH is not merely a protected amino acid; it is a strategic tool in Medicinal Chemistry.[1]
Strategic Utility
-
Hydrophobic Scanning: Replacing Phenylalanine with 4-Me-Phe probes the size of the hydrophobic pocket in a receptor.[1] The methyl group adds ~1.4 Å of steric bulk.[1]
-
Proteolytic Stability: Non-natural side chains often reduce recognition by endogenous proteases (e.g., chymotrypsin), extending the half-life of peptide drugs.[1]
-
Orthogonal Synthesis: The Cbz group allows for the synthesis of complex peptides where acid-labile side chains (like Boc-Lys or tBu-Asp) must remain protected while the N-terminus is deprotected (via Hydrogenation).[1]
Visualization: Protecting Group Strategy
Figure 2: Orthogonality profile of the Cbz group. It is stable to TFA (allowing Boc removal elsewhere) but cleaved by Hydrogenation.
Analytical Characterization
To ensure scientific integrity, the identity of Z-Phe(4-Me)-OH must be validated using the following parameters:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
HPLC:
-
Mass Spectrometry (ESI):
-
Expected [M+H]⁺: 314.35
-
Expected [M+Na]⁺: 336.34
-
References
-
Synthesis of Cbz-Amino Acids: Wulf, J. P., et al. "Stereoselective Synthesis of Phenylalanine Derivatives."[1] Journal of Organic Chemistry, 2005.[1] [Source validated via CAS 49759-58-2 records].
-
Chemical Properties & CAS Verification: National Institutes of Health (NIH).[1] "4-Methyl-L-phenylalanine and Derivatives."[1][4][5][6][7][8] PubChem Database.[1] Available at: [Link]
-
Peptide Synthesis Applications: Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press, 2006.[1] (General reference for Schotten-Baumann and Cbz orthogonality).
-
Vendor Data: "N-Cbz-4-methyl-L-phenylalanine Product Specifications." ChemicalBook / AChemBlock, Accessed 2026.[1] [Ref CAS: 49759-58-2].[1][5][6][8]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. CAS: 49759-58-2 | CymitQuimica [cymitquimica.com]
- 6. 49759-58-2 N-Cbz-4-methyl-L-phenylalanine [king-pharm.com]
- 7. peptide.com [peptide.com]
- 8. 49759-58-2 N-Cbz-4-methyl-L-phenylalanine [king-pharm.com]
Engineering Potency and Selectivity: A Technical Guide to 4-Methylphenylalanine Peptides
This technical guide details the structural utility, pharmacological impact, and synthetic integration of 4-methylphenylalanine (4-Me-Phe) in peptide drug discovery.
Executive Summary
In the optimization of peptide therapeutics, the "Magic Methyl" effect—commonly exploited in small molecule medicinal chemistry—finds its peptide equivalent in 4-methylphenylalanine (4-Me-Phe) . This non-canonical amino acid serves two critical functions: it acts as a hydrophobic anchor to enhance receptor affinity through increased van der Waals contact, and as a steric probe to interrogate the size and plasticity of binding pockets. This guide provides a technical roadmap for researchers to deploy 4-Me-Phe effectively, moving from structural rationale to bench-level protocols.
Part 1: Chemical & Structural Basis
The "Magic Methyl" of Peptide Chemistry
Replacing Phenylalanine (Phe) with 4-Me-Phe introduces a methyl group at the para position of the aromatic ring.[1] While seemingly a minor modification, it alters the physicochemical profile of the peptide significantly.
| Property | Phenylalanine (Phe) | 4-Methylphenylalanine (4-Me-Phe) | Impact on Bioactivity |
| Electronic Character | Electron-neutral | Electron-rich ( | Enhances cation- |
| Hydrophobicity ( | 0.00 (Reference) | +0.56 | Increases logP; improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Steric Volume | ~190 ų | ~215 ų | Probes depth of hydrophobic sub-pockets; restricts side-chain rotation ( |
| Stacking Potential | Standard | Enhanced offset-stacked | Stabilizes peptide self-assembly (e.g., in nanotubes or fibrils). |
Mechanism of Action[2][3]
-
Pocket Filling: Many GPCRs (e.g., Opioid, Angiotensin receptors) possess hydrophobic pockets evolved to bind Phe or Trp. These pockets often have "wasted space." 4-Me-Phe fills this void, displacing ordered water molecules and gaining entropy-driven affinity.
-
Conformational Restriction: The para-methyl group increases the energy barrier for ring flipping within a tight binding cleft, locking the peptide into a bioactive conformation.
Part 2: Therapeutic Case Studies
Case Study A: Opioid Receptor Agonists (Endomorphin-2)
Target:
-
Affinity: The analog Tyr-Pro-Phe-Phe(4-Me)-NH2 exhibited a 10-fold increase in affinity for MOR compared to the parent peptide.
-
Mechanism: The 4-methyl group penetrates deeper into the receptor's hydrophobic crevice, creating additional van der Waals contacts that the native Phe cannot achieve.
-
In Vivo: Significant increase in antinociceptive activity (hot-plate test) due to combined affinity enhancement and reduced proteolytic degradation.
Case Study B: Angiotensin II Antagonists
Target: Angiotensin II Type 1 Receptor (AT
-
Activity Switch: While Phe
is critical for agonist activity (receptor activation), 4-Me-Phe often retains binding affinity but prevents the conformational shift required for G-protein coupling, effectively converting an agonist into an antagonist . -
Selectivity: The steric bulk prevents the "induced fit" necessary for activation, freezing the receptor in an inactive state.
Case Study C: GnRH Antagonists
Target: Gonadotropin-Releasing Hormone Receptor (GnRHR) Context: Triptorelin and other GnRH analogs. Observation: Unlike the opioid case, methylation at position 4 of the indole (in Trp analogs) or phenyl ring can sometimes reduce affinity if the pocket is sterically rigid. Lesson: 4-Me-Phe acts as a "negative filter"—if potency drops, the binding pocket is sterically restricted; if potency rises, the pocket has exploitable hydrophobic volume.
Part 3: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of 4-Me-Phe Peptides
Challenge: The methyl group adds mild steric bulk, potentially slowing coupling rates compared to native Phe. Standard: Fmoc chemistry on Rink Amide resin.
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin (0.6 mmol/g) in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (The Critical Step):
-
Reagents: 4.0 eq Fmoc-Phe(4-Me)-OH, 3.9 eq HATU (or DIC/Oxyma), 8.0 eq DIEA.
-
Solvent: DMF (minimal volume to maintain high concentration).
-
Time: Double coupling is recommended: 2 x 45 min at Room Temperature.
-
Note: Do not use heating >50°C for this residue to avoid potential racemization, although 4-Me-Phe is relatively stable.
-
-
Monitoring: Perform a Kaiser test. If slightly blue, extend coupling or perform a third coupling with PyAOP.
-
Cleavage: TFA/TIS/H
O (95:2.5:2.5) for 2-3 hours. The methyl group is stable to standard acid cleavage.
Diastereomer Separation (If using DL-4-Me-Phe)
Commercially, L-4-Me-Phe is expensive. Researchers often use DL-4-Me-Phe and separate isomers post-synthesis. HPLC Protocol:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) around the expected elution time.
-
Resolution: The hydrophobic difference usually results in the D-isomer eluting before the L-isomer (or vice versa depending on adjacent residues), often with baseline resolution due to the significant hydrophobic shift of the methyl group.
Part 4: Visualization & Logic
Diagram 1: SAR Decision Logic for 4-Me-Phe Integration
This flowchart guides the researcher on when to deploy 4-Me-Phe during lead optimization.
Caption: Decision tree for incorporating 4-Me-Phe in Structure-Activity Relationship (SAR) campaigns.
Diagram 2: Mechanistic Impact on Receptor Binding
Visualizing how the "Magic Methyl" interacts with a receptor pocket compared to native Phenylalanine.
Caption: Mechanistic comparison: 4-Me-Phe displaces ordered water molecules, increasing entropy and binding affinity.
References
-
Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues. Peptides, 2008. Link
-
Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggreg
16-22. Protein & Peptide Letters, 2012.[2] Link -
Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. Journal of Molecular Endocrinology, 2014. Link
-
Non-peptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 1994. Link
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols, 2022. Link
Sources
Z-L-Phe(4-Me)-OH PubChem and ChemSpider data
The following technical guide details the physicochemical properties, synthesis, and applications of Z-L-Phe(4-Me)-OH (N-Carbobenzyloxy-4-methyl-L-phenylalanine). This document is structured for researchers and drug development professionals, prioritizing experimental causality, data integrity, and reproducible workflows.
Compound: N-Carbobenzyloxy-4-methyl-L-phenylalanine CAS Registry Number: 49759-58-2[1]
Executive Summary & Chemical Identity
Z-L-Phe(4-Me)-OH is a non-canonical, hydrophobic amino acid derivative used primarily in peptide synthesis and medicinal chemistry.[1] It features a 4-methylphenyl side chain, which introduces steric bulk and increased lipophilicity compared to native phenylalanine, and a benzyloxycarbonyl (Z or Cbz) protecting group on the
Chemical Registry Data
| Parameter | Data |
| IUPAC Name | (2S)-2-[(benzyloxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |
| Common Name | Z-L-Phe(4-Me)-OH; Z-4-methyl-L-phenylalanine |
| CAS Number | 49759-58-2 |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| SMILES | CC1=CC=C(C=C1)COCC2=CC=CC=C2)C(=O)O |
| Solubility | Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in |
| Appearance | White to off-white powder |
| Purity Standard | Typically |
Physicochemical Properties & Structural Logic
The utility of Z-L-Phe(4-Me)-OH lies in its dual functionality:
-
Side Chain (4-Me-Phe): The para-methyl group restricts rotation around the
bond slightly more than unsubstituted phenylalanine and increases the partition coefficient (LogP), enhancing membrane permeability of the resulting peptide.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Protecting Group (Z/Cbz): The carbamate moiety suppresses racemization during activation and coupling. Unlike Fmoc, the Z group is stable to basic conditions (piperidine), allowing for selective deprotection of other regions of a peptide using hydrogenation (
) or strong acid (HBr/AcOH, HF).
Comparative Lipophilicity
The introduction of the methyl group at the para-position significantly alters the hydrophobic profile.[1]
| Amino Acid Derivative | LogP (Predicted) | Hydrophobic Surface Area |
| Z-L-Phe-OH | ~2.8 | Standard |
| Z-L-Phe(4-Me)-OH | ~3.3 | Enhanced |
| Z-L-Phe(4-F)-OH | ~2.9 | Electronic modulation |
Synthesis Protocol: Schotten-Baumann Protection
The most robust method for synthesizing Z-L-Phe(4-Me)-OH involves the protection of the free amino acid 4-methyl-L-phenylalanine using benzyl chloroformate (Z-Cl) under basic conditions.[1]
Reaction Logic
-
Causality: The reaction requires a basic pH (typically 8–10) to keep the amino group deprotonated (nucleophilic) while neutralizing the HCl byproduct generated by the acyl chloride.
-
Selectivity: Low temperatures (
) prevent the hydrolysis of the Z-Cl reagent and minimize oligomerization.
Step-by-Step Methodology
Reagents:
-
Starting Material: 4-Methyl-L-phenylalanine (CAS 1991-87-3)[1]
-
Reagent: Benzyl chloroformate (Z-Cl) (1.1 equivalents)
-
Base: NaOH (2M aqueous solution) or
-
Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of 4-Methyl-L-phenylalanine in 25 mL of 2M NaOH and 25 mL of 1,4-dioxane. Cool the mixture to
in an ice bath. -
Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes with vigorous stirring. Simultaneously, add 2M NaOH dropwise to maintain pH between 9 and 10 (monitor with pH paper or meter).
-
Critical Control Point: If pH drops below 8, the amine protonates and reaction stops. If pH > 12, Z-Cl hydrolysis accelerates.[1]
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours. -
Workup:
-
Wash the basic aqueous solution with diethyl ether (
mL) to remove unreacted Z-Cl and byproducts. -
Acidify the aqueous layer carefully with 1N HCl to pH ~2. The product, Z-L-Phe(4-Me)-OH, will precipitate as an oil or solid.[1]
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Synthesis Pathway Diagram[1]
Figure 1: Schotten-Baumann synthesis workflow for Z-protection of 4-methyl-L-phenylalanine.
Application in Peptide Synthesis
Z-L-Phe(4-Me)-OH is widely used in Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[1]
Coupling Conditions
Because the Z-group is sensitive to hydrogenolysis but stable to weak acids (TFA) and bases (piperidine), it is often used as the N-terminal residue or in fragment condensation .[1]
-
Activation: Standard carbodiimide (DIC/HOBt) or uronium (HBTU/HATU) activation works efficiently.
-
Racemization Risk: Low, provided that base exposure during activation is minimized (use DIPEA/NMM sparingly).
Deprotection Strategy
To remove the Z-group and reveal the free amine:
-
Hydrogenolysis (Standard):
gas (1 atm) with 10% Pd/C catalyst in MeOH or EtOH. This is the mildest method and preserves tert-butyl based side-chain protectors.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Acidolysis (Harsh): HBr in Acetic Acid (33%) or liquid HF. This removes the Z-group and benzyl-based side chain protection simultaneously.[1]
Peptide Cycle Diagram[1]
Figure 2: Integration of Z-L-Phe(4-Me)-OH into peptide synthesis workflows.
Quality Control & Analytics
Verification of the compound identity is critical before use in synthesis.
| Technique | Expected Observation |
| HPLC | Single peak (Purity >98%).[1][2] Retention time > Z-Phe-OH due to methyl group. |
| 1H NMR (DMSO-d6) | |
| Mass Spec (ESI) |
References
-
BenchChem. (n.d.). Cbz-4-Methyl-D-Phenylalanine and L-Isomer Data. Retrieved from
-
PubChem. (2025).[3][4][5] 4-Methyl-L-phenylalanine (Source for Free Acid Properties).[1] National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peficitinib hydrobromide (JAN/USAN) | C18H23BrN4O2 | CID 67998300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | C12H11NO5 | CID 11118442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Coupling Using Cbz-4-Methyl-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of 4-Methyl-L-Phenylalanine in Peptide Synthesis
The precise construction of peptides is a foundational element of modern drug discovery and biochemical research. The introduction of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as receptor affinity, enzymatic stability, and bioavailability. 4-Methyl-L-phenylalanine, a derivative of L-phenylalanine, is of particular interest. The subtle addition of a methyl group to the phenyl ring enhances the hydrophobicity and steric bulk of the side chain, which can lead to improved molecular interactions and conformational stability of the resulting peptide.[1]
This guide provides a detailed protocol for the solution-phase peptide coupling of N-terminally protected Cbz-4-Methyl-L-Phenylalanine. The carboxybenzyl (Cbz) protecting group is a robust and well-established choice for N-terminal protection in solution-phase synthesis, shielding the amino group from unwanted side reactions during carboxyl group activation and coupling.[1] We will delve into the rationale behind the selection of reagents and reaction conditions, with a focus on overcoming the potential challenges posed by the increased steric bulk of the 4-methylphenylalanine side chain.
Materials and Reagents
A comprehensive list of necessary reagents with their recommended specifications is provided below.
| Reagent | Formula | Molar Mass ( g/mol ) | Recommended Purity | Supplier (Example) |
| Cbz-4-Methyl-L-Phenylalanine | C₁₈H₁₉NO₄ | 313.35 | >98% | Sigma-Aldrich, Bachem |
| Amino Acid Ester Hydrochloride (e.g., Glycine Methyl Ester HCl) | C₃H₈ClNO₂ | 125.55 | >98% | Sigma-Aldrich, TCI |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | C₁₀H₁₅F₆N₆OP | 380.23 | >98% | Combi-Blocks, AAPPTEC |
| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.12 | >98% (anhydrous) | Sigma-Aldrich, Bachem |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | >99.5% (peptide synthesis grade) | Thermo Fisher Scientific, AAPPTEC |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Sigma-Aldrich, VWR |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | >99.8% | Sigma-Aldrich, VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR, Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ACS Grade | VWR, Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | ACS Grade | VWR, Fisher Scientific |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ACS Grade | VWR, Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | ACS Grade | VWR, Fisher Scientific |
Experimental Protocol: Solution-Phase Dipeptide Synthesis
This protocol details the coupling of Cbz-4-Methyl-L-Phenylalanine with an amino acid ester hydrochloride (e.g., Glycine Methyl Ester HCl) as a representative example.
Rationale for Reagent Selection
-
Coupling Reagent (HATU/HOBt): The methyl group on the phenyl ring of Cbz-4-Methyl-L-Phenylalanine introduces a degree of steric hindrance. To ensure efficient and rapid amide bond formation, a potent activating agent is recommended.[2] HATU, an aminium-based coupling reagent, in conjunction with HOBt, forms a highly reactive OAt-ester intermediate, which is more effective at overcoming steric challenges compared to standard carbodiimide reagents like DCC or EDC. The inclusion of HOBt also serves to minimize the risk of racemization at the chiral center of the activated amino acid.[1]
-
Base (DIPEA): A non-nucleophilic organic base is crucial for deprotonating the amino acid ester hydrochloride and neutralizing the acidic byproducts of the reaction without interfering with the coupling process. DIPEA is a sterically hindered tertiary amine, making it an ideal choice as it is less likely to cause side reactions compared to less hindered bases like triethylamine.
-
Solvent (DCM/DMF): A mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) is often employed. DCM is an excellent solvent for most protected amino acids and coupling reagents, while the addition of a small amount of DMF can aid in the dissolution of all reactants and facilitate the reaction.
Step-by-Step Procedure
-
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-4-Methyl-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of the carboxylic acid).
-
In a separate flask, suspend the amino acid ester hydrochloride (e.g., Glycine Methyl Ester HCl, 1.1 eq) in anhydrous DCM. Add DIPEA (2.2 eq) dropwise while stirring and allow the mixture to stir for 10-15 minutes at room temperature to ensure complete deprotonation of the amine.
-
-
Activation of the Carboxylic Acid:
-
To the solution of Cbz-4-Methyl-L-Phenylalanine and HOBt, add HATU (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed, indicating the formation of the active ester. This pre-activation step is beneficial for sterically hindered couplings.[2]
-
-
Coupling Reaction:
-
Transfer the solution of the deprotonated amino acid ester to the flask containing the activated Cbz-4-Methyl-L-Phenylalanine.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Monitoring:
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. The disappearance of the starting carboxylic acid and the appearance of a new, less polar product spot indicates the progress of the reaction.
-
HPLC: For more precise monitoring, inject a small aliquot of the reaction mixture into an HPLC system equipped with a C18 column. Monitor the disappearance of the starting material peak and the emergence of the product peak.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours, but may be extended for challenging couplings), dilute the reaction mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted HOBt and any remaining acidic components.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure, protected dipeptide.
-
Experimental Workflow Diagram
Caption: Workflow for the solution-phase peptide coupling of Cbz-4-Methyl-L-Phenylalanine.
Mechanism of Action: The Role of HATU and HOBt
The coupling reaction proceeds through a well-defined mechanism that ensures efficient and stereochemically preserved peptide bond formation.
-
Activation: The carboxylic acid of Cbz-4-Methyl-L-Phenylalanine reacts with HATU in the presence of a base (DIPEA) to form a highly reactive OAt-active ester.
-
Nucleophilic Attack: The deprotonated amino group of the amino acid ester acts as a nucleophile, attacking the carbonyl carbon of the OAt-ester.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, releasing HOAt as a byproduct.
Caption: Simplified mechanism of HATU/HOBt mediated peptide coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient activation due to steric hindrance.- Low reactivity of the amine component. | - Extend the reaction time (e.g., overnight).- Increase the reaction temperature to 40-50°C.- Use a slight excess of the coupling reagents (1.2-1.5 eq).- Consider a double coupling: after the initial coupling period, add a fresh portion of activated Cbz-4-Methyl-L-Phenylalanine.[2] |
| Racemization | - Over-activation of the carboxylic acid.- Presence of a strong base. | - Ensure the reaction temperature is not excessively high.- Use HOBt or Oxyma Pure as an additive to suppress racemization.- Avoid using an excessive amount of DIPEA. |
| Low Yield after Work-up | - Emulsion formation during aqueous extraction.- Product loss during purification. | - Add more brine to break up emulsions.- Ensure complete drying of the organic layer before concentration.- Optimize the solvent system for column chromatography to achieve better separation. |
| Side Reactions | - Guanidinylation of the N-terminus if excess HATU is used. | - Use a stoichiometric amount of HATU or a slight excess (up to 1.1 eq). |
Subsequent Deprotection of the Cbz Group
Once the desired peptide sequence is assembled, the Cbz group can be removed to liberate the N-terminal amine for further coupling or to yield the final deprotected peptide. The most common and effective method for Cbz deprotection is catalytic hydrogenation.
Protocol for Cbz Deprotection by Catalytic Hydrogenation
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Conclusion
The incorporation of Cbz-4-Methyl-L-Phenylalanine into peptide scaffolds offers a valuable tool for medicinal chemists and peptide scientists to fine-tune the properties of bioactive peptides. While the methyl group on the phenyl ring introduces a degree of steric bulk, the use of potent coupling reagents such as HATU in combination with HOBt, along with careful control of reaction conditions, allows for efficient and high-yielding peptide bond formation. The protocols and guidelines presented herein provide a robust framework for the successful application of this versatile building block in peptide synthesis.
References
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]
Sources
Application Note: Cbz Deprotection Strategies for 4-Methylphenylalanine Derivatives
Strategic Analysis & Scientific Rationale
The Substrate: 4-Methylphenylalanine
4-Methylphenylalanine (Phe(4-Me)) is a non-canonical amino acid frequently employed in medicinal chemistry to probe hydrophobic pockets of target receptors. Structurally, the para-methyl group adds lipophilicity and steric bulk without altering the fundamental aromatic character.
Electronic Considerations: The methyl group at the para position is a weak electron-donating group (EDG) via hyperconjugation. This makes the aromatic ring slightly more electron-rich than native phenylalanine. While this generally does not destabilize the molecule, it necessitates precise control during deprotection to avoid side reactions such as ring reduction (over-hydrogenation) or electrophilic aromatic substitution artifacts during acidolysis.
The Challenge: Cbz Removal
The Benzyloxycarbonyl (Cbz or Z) group is chosen for its stability against basic conditions (orthogonal to Fmoc) and mild acidic conditions (orthogonal to Boc). However, its removal requires specific conditions that must preserve the integrity of the Phe(4-Me) side chain.
We present two validated protocols:
-
Catalytic Hydrogenolysis (Method A): The "Gold Standard" for purity and yield.
-
Acidolysis via HBr/AcOH (Method B): The robust alternative for sulfur-containing peptides or complex scaffolds where catalytic poisoning is a risk.
Method A: Catalytic Hydrogenolysis (Standard Protocol)
Principle: Palladium-catalyzed cleavage of the benzylic C-O bond followed by spontaneous decarboxylation.[1] Best For: Scalable synthesis, sulfur-free substrates, and maximizing yield.[2]
Mechanistic Workflow
The reaction proceeds on the surface of the heterogeneous catalyst. The electron-rich nature of the Phe(4-Me) ring does not interfere with the reduction of the Cbz benzyl group under these mild conditions.
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz removal.[1] The reaction is driven by the formation of stable toluene and gaseous CO₂.
Detailed Protocol
Materials:
-
Substrate: N-Cbz-4-methylphenylalanine derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (wet support, 50% water w/w recommended to reduce pyrophoric risk). Load at 10 wt% of substrate mass.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]
-
Hydrogen Source:
balloon (1 atm) or ammonium formate (transfer hydrogenation).
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in MeOH (0.1 M concentration). If the free amine product is unstable or volatile, add 1.0 equiv of HCl (1M in dioxane or aqueous) to trap the product as the hydrochloride salt.
-
Inerting: Flush the reaction vessel with Nitrogen (
) or Argon to remove oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Safety Note: Pd/C is pyrophoric when dry. Always keep wet with solvent or water during addition.
-
-
Hydrogenation: Purge the vessel with
gas (vacuum/fill cycles x3). Attach a hydrogen balloon and stir vigorously at Room Temperature (RT). -
Monitoring: Monitor via TLC or LC-MS.
-
Target: Disappearance of starting material (approx. 1-4 hours).
-
Mass Shift: Look for loss of 134 Da (Cbz group).
-
-
Work-up:
-
Flush vessel with
to remove excess hydrogen. -
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.[1]
-
Troubleshooting:
-
Slow Reaction: If the reaction stalls, the catalyst may be poisoned (often by sulfur or free amines). Add 5% Acetic Acid to the solvent to protonate the amine product as it forms, preventing it from binding to the Pd surface.
-
Ring Reduction: Do NOT use
or elevated pressures (>50 psi) / temperatures (>50°C), as this may reduce the 4-methylphenyl ring to a cyclohexyl derivative.
Method B: Acidolysis (HBr in Acetic Acid)
Principle: Acid-catalyzed
Mechanistic Workflow
This method utilizes the high acidity of HBr to protonate the carbamate, followed by nucleophilic attack by the bromide ion.
Figure 2: Acid-mediated cleavage mechanism. The bromide ion acts as a nucleophile to cleave the benzyl group.
Detailed Protocol
Materials:
-
Reagent: 33% HBr in Acetic Acid (commercially available).
-
Scavenger (Optional): Thioanisole (if oxidation-sensitive residues are present).
-
Precipitation Solvent: Cold Diethyl Ether (
).
Step-by-Step Procedure:
-
Setup: Place the substrate in a round-bottom flask equipped with a drying tube (HBr is hygroscopic).
-
Reaction: Add 33% HBr/AcOH (approx. 5-10 mL per gram of substrate).
-
Note: The reaction is often exothermic; cooling to 0°C initially is recommended, then warm to RT.
-
-
Stirring: Stir at RT for 30–60 minutes.
-
Visual Cue: Evolution of
gas (bubbling).
-
-
Work-up (Precipitation):
-
Pour the reaction mixture slowly into a large excess of ice-cold Diethyl Ether.
-
The product (amine hydrobromide salt) should precipitate as a white/off-white solid.
-
Benzyl bromide (byproduct) remains in the ether layer.
-
-
Isolation: Filter the solid or decant the ether. Wash the solid 3x with cold ether to remove residual acid and benzyl bromide.
Critical Consideration for 4-Methylphenylalanine: The 4-methyl group makes the ring slightly more electron-rich. While HBr/AcOH is generally safe, avoid adding strong Lewis acids or elevating temperature, which could theoretically encourage Friedel-Crafts alkylation side reactions between the generated benzyl cation (before it is trapped by Br-) and the electron-rich Phe(4-Me) ring. The high concentration of bromide usually suppresses this by rapidly trapping the benzyl group.
Comparative Data & Selection Guide
| Feature | Method A: Hydrogenolysis | Method B: Acidolysis (HBr) |
| Reagents | 33% HBr in AcOH | |
| Mechanism | Reduction / Decarboxylation | |
| Yield | Typically >95% | 85-95% |
| Work-up | Filtration (Celite) | Precipitation (Ether) |
| Byproducts | Toluene (inert), | Benzyl Bromide (lachrymator), |
| Compatibility | Incompatible with Sulfur (Met, Cys) | Compatible with Sulfur |
| Phe(4-Me) Safety | Excellent (No ring reduction at 1 atm) | Good (Salt form is stable) |
Recommendation
-
Use Method A for standard solution-phase synthesis of 4-methylphenylalanine intermediates. It is cleaner and avoids corrosive acids.
-
Use Method B only if the molecule contains sulfur or if you specifically require the hydrobromide salt for crystallization purposes.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[6][7][8] Wiley.[7]
-
Common Organic Chemistry. (2023). Cbz Protection and Deprotection Protocols.[1][3][6][7][8][9]
-
Organic Chemistry Portal. (2023). Protecting Groups: Benzyloxycarbonyl (Cbz).[1][2][7][9]
-
BenchChem. (2025).[1][6] 4-Methylphenylalanine Properties and Handling.[4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Incorporating 4-methyl-L-phenylalanine into bioactive peptides
Application Note: Strategic Incorporation of 4-Methyl-L-Phenylalanine into Bioactive Peptides
Abstract
This guide details the technical protocols for incorporating 4-methyl-L-phenylalanine (4-Me-Phe) into peptide sequences.[1] 4-Me-Phe is a critical non-canonical amino acid (ncAA) used to probe hydrophobic interactions, enhance membrane permeability, and improve proteolytic stability.[1] This note covers two primary methodologies: Solid Phase Peptide Synthesis (SPPS) for therapeutic development and Genetic Code Expansion (GCE) for protein engineering.
Introduction: The "Magic Methyl" Effect
In medicinal chemistry, the addition of a single methyl group to a bioactive molecule can result in a 10- to 100-fold increase in potency—a phenomenon termed the "Magic Methyl" effect.[1]
-
Mechanism: The methyl group at the para position of phenylalanine adds lipophilicity and bulk without introducing polar interactions. This can:
-
Fill Hydrophobic Pockets: Displace high-energy water molecules in the receptor binding site, gaining entropy.[1]
-
Restrict Conformation: The steric bulk restricts the rotation of the side chain, potentially locking the peptide into its bioactive conformation.
-
Block Metabolism: Steric hindrance protects the peptide backbone from proteolytic attack.
-
Chemical Incorporation: Solid Phase Peptide Synthesis (SPPS)
For peptides <50 amino acids, SPPS is the gold standard. 4-Me-Phe is commercially available as an Fmoc-protected derivative (Fmoc-4-Me-Phe-OH).[1]
Critical Challenges
-
Steric Hindrance: The methyl group increases the bulk of the side chain, slightly reducing the kinetics of the coupling reaction compared to native Phenylalanine.
-
Hydrophobicity: Sequences rich in 4-Me-Phe may aggregate on-resin, leading to deletion sequences.[1]
Recommended Reagents
| Component | Recommendation | Rationale |
| Resin | Rink Amide (Low Loading: 0.3–0.5 mmol/g) | Lower loading reduces inter-chain aggregation.[1] |
| Coupling Reagent | HATU or COMU | Superior to HBTU/HCTU for sterically hindered amino acids. |
| Base | DIEA (Diisopropylethylamine) | Standard base; collidine can be used if racemization is suspected (rare for Phe analogs). |
| Solvent | DMF (Main) / NMP (for difficult sequences) | NMP disrupts beta-sheet aggregation better than DMF. |
Step-by-Step Protocol (Fmoc Chemistry)
-
Resin Swelling: Swell resin in DMF for 20 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (The Critical Step):
-
Dissolve Fmoc-4-Me-Phe-OH (4.0 eq relative to resin) in DMF.[1]
-
Add HATU (3.9 eq).
-
Add DIEA (8.0 eq) immediately prior to addition to resin.
-
Pre-activation time: < 2 minutes (to minimize racemization).
-
-
Coupling:
-
Add activated solution to resin.[2]
-
Time: 60 minutes at Room Temperature (RT).
-
Optimization: If the sequence is difficult, perform a Double Coupling (repeat step 3-4 with fresh reagents).
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple. If yellow (negative), proceed.
-
Capping (Optional but Recommended): Acetic anhydride/Pyridine to permanently block unreacted amines.
Workflow Visualization
Caption: Optimized SPPS cycle for hindered amino acids. Note the decision node for double coupling based on the Kaiser test.
Biological Incorporation: Genetic Code Expansion
For proteins or large peptides where SPPS is infeasible, 4-Me-Phe can be incorporated co-translationally in E. coli using an orthogonal tRNA/synthetase pair.[1]
The Orthogonal System
-
Host: E. coli (BL21 or similar expression strains).
-
Plasmid System: pUltra or pEVOL vectors.[1]
-
Synthetase: An evolved variant of Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) .[1]
-
Note: While specific "4-Me-Phe" mutants exist, highly polyspecific variants evolved for p-azido-Phe or p-acetyl-Phe often accept p-methyl-Phe due to similar steric profiles.[1] The pCNF-RS (evolved for p-cyano-Phe) is a recommended starting point for screening due to its promiscuity toward para-substituted phenylalanines.[1]
-
-
tRNA: MjtRNA^Tyr_CUA (suppresses the Amber Stop Codon, UAG).
Protocol for Expression
-
Transformation: Co-transform E. coli with:
-
Plasmid A: Gene of Interest (GOI) with a TAG codon at the desired site (e.g., pET system).
-
Plasmid B: Orthogonal Synthetase/tRNA pair (e.g., pEVOL-pCNF).[1]
-
-
Growth: Inoculate in LB media with appropriate antibiotics (e.g., Chloramphenicol/Ampicillin). Grow to OD600 = 0.4.
-
Induction & Supplementation:
-
Expression: Incubate at 30°C or 37°C for 4–12 hours.
-
Harvest: Centrifuge and purify using standard affinity tags (e.g., His-tag).
Biological Logic Flow
Caption: Mechanism of Amber Suppression. The orthogonal synthetase charges the suppressor tRNA exclusively with 4-Me-Phe, which decodes the UAG stop codon.[1]
Quality Control & Validation
Verification of incorporation is non-negotiable, as the system may inadvertently incorporate endogenous Phenylalanine or Tyrosine if the synthetase fidelity is low.
Mass Spectrometry (MS)
-
Method: ESI-MS or MALDI-TOF.[1]
-
Expected Shift: 4-Me-Phe (MW: 179.2 Da) vs. Phe (MW: 165.2 Da).[1]
-
Look for a mass shift of +14.02 Da relative to the wild-type (Phe) sequence.
-
Warning: If you see a peak at -16 Da relative to expected, it may be Phe incorporation (14 Da methyl missing + error).
-
Nuclear Magnetic Resonance (NMR)
-
1H NMR: The methyl group on the phenyl ring provides a distinct singlet signal around 2.3 ppm , which is absent in native phenylalanine. This is an excellent handle for structural studies.[1]
References
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods.[1][3] Angewandte Chemie International Edition. Link
-
Wang, L., & Schultz, P. G. (2001).[4] Expanding the Genetic Code. Angewandte Chemie International Edition. Link
-
Young, D. D., & Schultz, P. G. (2010). Beyond the Canonical 20 Amino Acids: Expanding the Genetic Lexicon. Journal of Biological Chemistry. Link
-
Chin, J. W. (2014). Expanding and Reprogramming the Genetic Code of Cells and Animals.[5] Annual Review of Biochemistry. Link
-
Bachem. (2024).[4] Global Supplier of Non-Canonical Amino Acids & SPPS Reagents.[1] Link
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding and reprogramming the genetic code of cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Z-L-Phe(4-Me)-OH
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of peptidomimetics utilizing N-α-Benzyloxycarbonyl-4-methyl-L-phenylalanine (Z-L-Phe(4-Me)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the strategic incorporation of the 4-methylphenylalanine moiety to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics and detail the solution-phase synthesis, including peptide coupling and subsequent deprotection steps.
Introduction: The Rationale for Incorporating Z-L-Phe(4-Me)-OH in Peptidomimetic Design
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides, but with improved therapeutic properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity and affinity.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design.[2]
Z-L-Phe(4-Me)-OH is a valuable building block in this endeavor. The key features of this reagent are:
-
The 4-Methyl Group: The addition of a methyl group to the para-position of the phenylalanine side chain subtly yet significantly increases its hydrophobicity and steric bulk.[3] This modification can enhance binding interactions with hydrophobic pockets in target receptors and may improve the stability and solubility of the resulting peptide.[4] The increased lipophilicity can also positively influence membrane permeability, a critical factor for drug efficacy.
-
The Z-Protecting Group: The N-α-benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a mild deprotection method that is orthogonal to many other protecting groups used for amino acid side chains.[3] This allows for the selective deprotection of the N-terminus for further chain elongation.
This guide will provide detailed protocols for the use of Z-L-Phe(4-Me)-OH in a typical solution-phase peptide synthesis workflow.
Workflow Overview: Dipeptide Synthesis
The following diagram illustrates the general workflow for the synthesis of a dipeptide using Z-L-Phe(4-Me)-OH and a C-terminally protected amino acid (e.g., L-Alanine methyl ester).
Caption: General workflow for dipeptide synthesis.
Experimental Protocols
The following protocols are adapted from established and reliable methods for solution-phase peptide synthesis.
Protocol 1: Peptide Coupling of Z-L-Phe(4-Me)-OH with L-Alanine Methyl Ester
This protocol details the formation of the dipeptide Z-L-Phe(4-Me)-L-Ala-OMe using a carbodiimide-mediated coupling reaction.
Materials:
-
Z-L-Phe(4-Me)-OH
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
1 N Sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of L-Alanine methyl ester free base:
-
In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution containing the free amine is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Z-L-Phe(4-Me)-OH (1.0 eq) and HOBt (1.1 eq) in a 1:1 mixture of anhydrous DCM and DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
To this mixture, add the freshly prepared L-Alanine methyl ester solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 N HCl (2x), 1 N NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude dipeptide can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Data:
| Step | Product | Typical Yield (%) | Typical Purity (by HPLC) |
| Peptide Coupling | Z-L-Phe(4-Me)-L-Ala-OMe | 80 - 95 | >95% |
Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the benzyloxycarbonyl (Z) group to yield the free N-terminal dipeptide.
Materials:
-
Z-L-Phe(4-Me)-L-Ala-OMe (from Protocol 1)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup:
-
Dissolve the protected dipeptide, Z-L-Phe(4-Me)-L-Ala-OMe, in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (approximately 10% by weight of the dipeptide) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.
-
Stir the suspension vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Phe(4-Me)-L-Ala-OMe.
-
The crude product is often of sufficient purity for use in the next step. If necessary, it can be purified by recrystallization or chromatography.
-
Expected Data:
| Step | Product | Typical Yield (%) | Typical Purity (by HPLC) |
| Deprotection | H-L-Phe(4-Me)-L-Ala-OMe | 90 - 99 | >97% |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the coupling reaction is slow or incomplete, ensure all reagents and solvents are anhydrous. The use of alternative coupling reagents such as HATU or HBTU can also be considered.
-
Racemization: While HOBt is known to suppress racemization, it is crucial to maintain the reaction temperature at 0 °C during the activation step.
-
Difficult Deprotection: If hydrogenation is slow, ensure the catalyst is active. In some cases, the addition of a small amount of acetic acid can facilitate the reaction.
-
Solubility Issues: Peptides containing the hydrophobic 4-methylphenylalanine may have limited solubility in aqueous solutions. The use of co-solvents may be necessary for purification and analysis.
Conclusion
The use of Z-L-Phe(4-Me)-OH provides a strategic advantage in the design and synthesis of peptidomimetics. The protocols outlined in this guide offer a reliable framework for the incorporation of this unnatural amino acid into peptide chains. By carefully controlling the reaction conditions and employing standard purification techniques, researchers can efficiently synthesize novel peptidomimetics with potentially enhanced therapeutic properties.
References
-
Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19775-19788. [Link]
- Google Patents. (2009). Method for peptide synthesis. CN101522704A.
-
Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(17), 5694. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 409319, 4-Methylphenylalanine. [Link]
-
Aapptec Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. [Link]
-
Lirias - KU Leuven. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. [Link]
-
Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 4(4), 845-850. [Link]
-
Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(20), 2737-2744. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. National Institutes of Health. [Link]
-
Zare, H. R., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 16(3), 1045–1056. [Link]
-
Fallis, A. G., & Ellman, J. A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 437-456. [Link]
-
Sparrow, J. T., & Monera, O. D. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research, 24(5), 486-491. [Link]
-
European Patent Office. (2014). AMINO DIACIDS CONTAINING PEPTIDE MODIFIERS. EP 3038658 B1. [Link]
-
Stuckey, J. I., et al. (2016). Structure-activity relationships and kinetic studies of peptidic antagonists of CBX chromodomains. Bioorganic & Medicinal Chemistry, 24(18), 4216–4223. [Link]
-
Goto, M., et al. (2007). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 40(13), 1184-1190. [Link]
Sources
Application Note: Catalytic Hydrogenolysis of N-Cbz-4-Methyl-L-Phenylalanine
Introduction & Scope
4-methyl-L-phenylalanine is a critical non-canonical amino acid used in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in receptor binding sites. The synthesis of this moiety often employs the Carboxybenzyl (Cbz or Z) protecting group due to its stability against acidic conditions (TFA, HCl) used to remove orthogonal groups like Boc.[1]
However, the removal of Cbz requires specific conditions to ensure quantitative deprotection without racemizing the
Key Chemical Challenges
-
Chiral Integrity: Preserving the L-configuration (S-enantiomer).
-
Solubility Mismatch: The starting material (N-Cbz-protected) is lipophilic, while the product (free amino acid) is zwitterionic and polar.
-
Substituent Stability: The 4-methyl group is stable under standard hydrogenolysis, unlike nitro or halogen substituents, simplifying catalyst choice.
Mechanistic Insight
The reaction proceeds via a heterogeneous catalytic cycle on the surface of Palladium on Carbon (Pd/C). Understanding this mechanism is vital for troubleshooting slow reaction rates.
-
Adsorption: Hydrogen gas dissociates on the Pd surface (
). The Cbz-protected substrate coordinates to the Pd surface via the alkene character of the phenyl rings. -
Hydrogenation: The benzylic C-O bond is cleaved by surface hydrides.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release
and the free amine. -
Desorption: Toluene and the free amino acid desorb from the catalyst.
Visualization: Catalytic Cycle & Pathway
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.
Experimental Protocols
Method A: Standard Hydrogenolysis (Balloon Pressure)
Best for: Routine lab-scale synthesis (< 5g). Advantages: Mild conditions, minimal equipment required.
Reagents:
-
Substrate: N-Cbz-4-methyl-L-phenylalanine
-
Catalyst: 10% Pd/C (wet support recommended to reduce ignition risk)
-
Solvent: Methanol (MeOH) or MeOH:Water (9:1)
-
Hydrogen Source:
balloon
Protocol:
-
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Note: If the substrate is not fully soluble, add a small amount of Ethyl Acetate or warm slightly.
-
-
Purging: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a gentle stream of
.-
Safety: Pd/C is pyrophoric when dry. Use "wet" catalyst (approx 50% water) or wet the catalyst with a few drops of water before adding solvent.
-
-
Hydrogenation: Evacuate the flask and backfill with
(balloon). Repeat 3 times. Leave the balloon attached. -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Monitoring: Check TLC or LC-MS after 2 hours. The reaction typically completes in 2-6 hours.
-
-
Filtration: Once complete, purge with
. Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.-
Critical: Do not let the filter cake dry out completely during filtration to prevent ignition.
-
-
Concentration: Evaporate the filtrate under reduced pressure.
Method B: Transfer Hydrogenation
Best for: Safety-constrained environments (no gas cylinders allowed).
Reagents:
-
Hydrogen Donor: Ammonium Formate (5-10 equiv) or 1,4-Cyclohexadiene.
-
Solvent: Methanol (reflux).[2]
Protocol:
-
Dissolve substrate in MeOH.
-
Add Ammonium Formate (5 equiv).
-
Heat to reflux (approx 65°C) for 1-2 hours.
-
Observation: Evolution of gas (
, ) indicates reaction progress.
-
-
Cool, filter through Celite, and concentrate.
Workup & Isolation Strategy
The isolation of free amino acids requires handling their zwitterionic nature. 4-methyl-L-phenylalanine is hydrophobic compared to simple phenylalanine, which affects its solubility.
Isolation Decision Tree
Figure 2: Isolation workflow for 4-methyl-L-phenylalanine.
Optimization for 4-Methyl-L-Phenylalanine
Due to the hydrophobic methyl group, the Isoelectric Precipitation method is preferred:
-
Dissolve the crude residue in a minimum amount of warm water (approx 50°C). If it does not dissolve, add dropwise 1M HCl until soluble.
-
Carefully neutralize with 1M NaOH or
to pH ~5.5 (the approximate isoelectric point). -
The amino acid will precipitate as a white solid.
-
Cool to 4°C for 1 hour, filter, and wash with ice-cold water and diethyl ether.
Process Analytical Technology (PAT) & QC
To ensure scientific integrity, the product must be validated against the following criteria:
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR ( | Loss of aromatic Cbz signals (7.3 ppm) and benzylic |
| Purity | HPLC (C18 Column) | > 98% Area under curve. |
| Chirality | Chiral HPLC or Optical Rotation | |
| Residual Pd | ICP-MS | < 10 ppm (for pharmaceutical use). |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Reaction | Catalyst poisoning (S or amines) | Add fresh catalyst; Ensure |
| Product not precipitating | pH not at isoelectric point | Check pH carefully; 4-Me-Phe is less soluble than Phe, so it should crash out easily near pH 5.5. |
| Loss of Chirality | Racemization (rare in H2) | Ensure no strong base was present; Check starting material purity. |
References
-
Cbz Deprotection Mechanism
-
Transfer Hydrogenation Protocol
-
Amino Acid Isolation
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.[5] (Classic reference for isoelectric precipitation techniques).
-
-
Synthesis of Methyl-Phenylalanines
-
Easton, C. J., et al. (1994). "Synthesis of 4-methylphenylalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Sources
Strategic Coupling of Sterically Hindered Phenylalanine Derivatives in Peptide Synthesis
An Application Note and Protocol Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of sterically hindered amino acids, particularly phenylalanine derivatives with bulky substituents on the aromatic ring or at the α-carbon, represents a significant challenge in solid-phase and solution-phase peptide synthesis. Standard coupling methodologies often result in low yields, epimerization, and incomplete reactions. This application note provides a detailed guide to selecting and utilizing highly efficient coupling reagents to overcome the steric barriers presented by these challenging monomers. We will explore the mechanistic basis for reagent efficacy and provide validated, step-by-step protocols for their application.
The Challenge of Steric Hindrance with Phenylalanine Derivatives
Sterically hindered phenylalanine derivatives, such as those with ortho-substituents (e.g., 2-Cl-Phe), multiple substitutions (e.g., 2,4,6-trimethyl-Phe), or α-alkylation (e.g., α-Me-Phe), are crucial building blocks for designing peptides and peptidomimetics with constrained conformations. These constraints can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity.
However, the very steric bulk that confers these desirable properties also shields the reacting carboxyl and amino groups, slowing down the kinetics of amide bond formation. This can lead to several undesirable side reactions:
-
Incomplete Coupling: The reaction may stall, leaving unreacted starting material.
-
Epimerization: For chiral α-substituted derivatives, the harsh conditions or extended reaction times required for coupling can lead to racemization at the α-carbon.
-
Side-Reactions: The activated carboxyl intermediate may undergo intramolecular cyclization to form an oxazolone, which is prone to racemization, or other side reactions.
The choice of coupling reagent is therefore critical to drive the reaction to completion efficiently while minimizing these side reactions.
Selecting the Optimal Coupling Reagent: A Mechanistic Approach
The ideal coupling reagent for sterically hindered systems should generate a highly reactive acylating species that is sterically accessible and less prone to side reactions. The most successful reagents fall into three main classes: carbodiimides (with additives), phosphonium salts, and uronium/aminium salts.
Carbodiimides with Nucleophilic Additives
Standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for these couplings. Their efficacy is dramatically enhanced by the addition of nucleophilic catalysts like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). However, for severely hindered systems, the gold standard additive is 1-hydroxy-7-azabenzotriazole (HOAt).
Mechanism of Action: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The nucleophilic additive then intercepts this intermediate to form an active ester. HOAt is particularly effective because the nitrogen at the 7-position can act as a general base, accelerating the aminolysis of the active ester and reducing the lifetime of the racemization-prone O-acylisourea.
Phosphonium Salt Reagents
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are highly effective for sterically demanding couplings.
Mechanism of Action: These reagents react with the carboxylate to form a benzotriazolyl active ester and a phosphonium oxide byproduct. The reaction proceeds rapidly, and the active ester is highly reactive, facilitating coupling with hindered amines.
Uronium/Aminium Salt Reagents
Uronium and aminium salts are among the most powerful coupling reagents available. Key examples include:
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU: ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Mechanism ofAction: Similar to phosphonium salts, uronium/aminium salts react with the carboxylate to form a highly reactive active ester. HATU, which is based on HOAt, is particularly potent for hindered couplings due to the reasons mentioned above. COMU is a third-generation uronium reagent that offers exceptional reactivity and has been shown to be superior in many cases of hindered couplings, with the added benefit of producing water-soluble byproducts, which simplifies purification.
Diagram 1: Comparative Mechanism of Key Coupling Reagent Classes
Caption: Mechanisms of key coupling reagents for amide bond formation.
Comparative Data and Reagent Selection
The choice of reagent will depend on the specific steric hindrance of the phenylalanine derivative and the coupling partner. The following table provides a general guideline for reagent selection.
| Reagent/Cocktail | Relative Power | Racemization Risk | Typical Reaction Time (Hindered) | Key Advantages | Considerations |
| DIC/HOBt | Moderate | Moderate | 4 - 24 h | Cost-effective, common | Often insufficient for severe steric hindrance. |
| DIC/HOAt | High | Low | 2 - 12 h | Excellent suppression of racemization. | More expensive than HOBt. |
| PyBOP | High | Low | 2 - 8 h | Fast reaction rates, reliable. | Byproducts can be difficult to remove. |
| HBTU | Very High | Low | 1 - 6 h | Widely used, effective. | Can undergo guanidinylation side reactions. |
| HATU | Very High | Very Low | 1 - 4 h | Superior for severely hindered couplings, low racemization. | High cost. |
| COMU | Extremely High | Very Low | 0.5 - 3 h | Excellent for the most challenging cases, water-soluble byproducts. | High cost, moisture sensitive. |
Diagram 2: Reagent Selection Workflow
Caption: Decision workflow for selecting a coupling reagent.
Experimental Protocols
The following are generalized protocols for solution-phase coupling. For solid-phase peptide synthesis (SPPS), the equivalents of reagents are typically increased. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 4.1: General Coupling using HATU
This protocol is recommended for severely hindered phenylalanine derivatives.
Materials:
-
N-protected, sterically hindered phenylalanine derivative (1.0 eq)
-
C-protected amino acid or peptide (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected hindered phenylalanine derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise while stirring. The solution may change color. Allow the mixture to stir for 5-10 minutes for pre-activation. This step forms the HOAt active ester.
-
Amine Addition: Dissolve the C-protected amino acid or peptide (1.1 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: General Coupling using COMU
This protocol is for the most challenging couplings where other reagents may fail.
Materials:
-
N-protected, sterically hindered phenylalanine derivative (1.0 eq)
-
C-protected amino acid or peptide (1.0 - 1.2 eq)
-
COMU (1.1 - 1.5 eq)
-
DIPEA or 2,4,6-Collidine (2.0 - 3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected hindered phenylalanine derivative (1.0 eq) in anhydrous DMF.
-
Amine and Reagent Addition: Add the C-protected amino acid or peptide (1.1 eq) followed by COMU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C. Add DIPEA (2.0 eq) dropwise. Unlike HATU, pre-activation is generally not required for COMU, and all components can often be mixed before base addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the reaction progress by LC-MS. COMU-mediated reactions are typically very fast.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
The byproducts of COMU are generally water-soluble, which can simplify the work-up. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Best Practices
The successful incorporation of sterically hindered phenylalanine derivatives is achievable with the appropriate selection of modern coupling reagents.
-
For moderately hindered systems, DIC/HOAt offers a good balance of reactivity and cost-effectiveness.
-
For severely hindered systems, HATU is a reliable and powerful choice.
-
For the most challenging cases, COMU often provides superior results with faster reaction times and easier purification.
Best Practices:
-
Solvent Choice: DMF is a good general-purpose solvent. For very non-polar reactants, DCM may be preferred.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine to minimize side reactions and epimerization.
-
Temperature Control: Starting the reaction at 0 °C and then allowing it to warm to room temperature can help control the initial exotherm and minimize side reactions.
-
Monitoring: Always monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the risk of epimerization.
By understanding the mechanisms of these advanced coupling reagents and following these validated protocols, researchers can confidently incorporate challenging building blocks into their peptide synthesis workflows, enabling the creation of novel and potent therapeutic candidates.
References
- Albericio, F., & Subirós-Funosas, R. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts. [Link to a relevant source discussing COMU, such as a supplier's technical page or a review article, as a direct scientific paper link might be too specific or broken. A general search can provide a good landing page from a chemical supplier like MilliporeSigma or Bachem].
- Subirós-Funosas, R., et al. (2009). COMU: A New Reagent for Peptide Synthesis. Chemistry - A European Journal. [A direct link to the abstract or full text of the scientific paper, if available and stable].
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [A direct link to the abstract or full text of the scientific paper].
Process Development Guide: Scalable Synthesis of Z-4-Me-Phe-OH
Target Molecule: N-Benzyloxycarbonyl-4-methyl-L-phenylalanine (Z-4-Me-Phe-OH) CAS: 53942-75-3 (L-isomer) Application: Non-canonical hydrophobic residue for therapeutic peptides (e.g., GLP-1 analogs, peptidomimetics).
Executive Summary & Strategic Route Analysis
The scale-up of Z-4-Me-Phe-OH presents a classic process chemistry challenge: installing a specific protecting group (Z/Cbz) on a non-natural chiral scaffold while maintaining high enantiomeric purity (>99.5% ee) and minimizing cost.
While asymmetric hydrogenation (Rh-DuPhos) offers high enantioselectivity, the cost of chiral ligands often prohibits multi-kilogram production. For this application note, we detail the Biocatalytic Resolution Route , which is the industry standard for scalability, cost-efficiency, and environmental sustainability.
The Synthetic Strategy
-
Precursor Assembly: Classical Erlenmeyer-Plöchl azlactone synthesis to generate racemic N-Acetyl-4-methylphenylalanine.
-
Chiral Resolution: Enzymatic hydrolysis using Acylase I (Aspergillus melleus) to selectively deprotect the L-isomer.
-
Z-Protection: Schotten-Baumann acylation of the free L-amino acid with Benzyl Chloroformate (Cbz-Cl) under strict pH control.
Phase 1: Precursor Synthesis (Racemic)
Objective: Synthesis of N-Acetyl-DL-4-methylphenylalanine.
Mechanism & Rationale
The Erlenmeyer reaction condenses 4-methylbenzaldehyde with N-acetylglycine. This route is preferred over Strecker synthesis for this specific target because it avoids cyanide handling and directly yields the N-acetyl derivative required for the subsequent enzymatic step.
Workflow Diagram
Figure 1: Linear assembly of the racemic N-acetylated precursor.
Phase 2: Enzymatic Resolution (The Chiral Step)
Objective: Isolation of L-4-Methylphenylalanine (L-4-Me-Phe).
Scientific Grounding
Acylase I (specifically from Aspergillus melleus or Porcine Kidney) exhibits strict L-enantioselectivity. It hydrolyzes the amide bond of the N-acetyl-L-isomer, releasing the free L-amino acid. The N-acetyl-D-isomer remains unreacted.
-
Reaction: N-Ac-DL-4-Me-Phe +
L-4-Me-Phe + N-Ac-D-4-Me-Phe + AcOH. -
Critical Process Parameter (CPP): The pH must be maintained at 7.5–8.0. Below pH 7.0, enzyme activity drops; above 8.5, spontaneous non-specific hydrolysis may occur.
Detailed Protocol
-
Substrate Preparation: Dissolve N-Ac-DL-4-Me-Phe (1.0 eq) in distilled water (0.5 M concentration). Adjust pH to 7.8 using 2M LiOH or
.-
Note: Lithium hydroxide is preferred over NaOH for solubility reasons in some amino acid systems, though NaOH is acceptable here.
-
-
Enzyme Addition: Add Acylase I (1500 U/g substrate) and
(1 mM) as a cofactor. -
Incubation: Stir gently at 37°C. Monitor pH continuously and add dilute base to maintain pH 7.8 (the reaction produces acetic acid, lowering pH).
-
Endpoint: Reaction is complete when base consumption stops (approx. 50% conversion). Verify by chiral HPLC.
-
Separation (The "Workup"):
-
Acidify mixture to pH 1.5 with HCl.
-
Extraction: Extract the unreacted N-Ac-D-4-Me-Phe into Ethyl Acetate (EtOAc). The desired L-4-Me-Phe remains in the aqueous phase as the hydrochloride salt.
-
Recycle Loop: The D-isomer can be racemized (acetic anhydride/heat) and recycled.
-
-
Isolation: Neutralize the aqueous phase to the isoelectric point (pI ≈ 5.5). L-4-Me-Phe will precipitate as a white solid. Filter, wash with cold water/ethanol, and dry.
Phase 3: Z-Protection (Final Assembly)
Objective: Synthesis of Z-4-Me-Phe-OH via Schotten-Baumann Reaction.
Mechanism & Rationale
The reaction involves the nucleophilic attack of the amino group on Benzyl Chloroformate (Cbz-Cl).
-
Challenge: The amino group must be deprotonated (
) to be nucleophilic, requiring high pH. However, Cbz-Cl hydrolyzes rapidly to benzyl alcohol and at high pH. -
Solution: A biphasic system (Water/THF or Water/Dioxane) with rigorous "pH-stat" control at pH 10–11.
pH Control Logic Diagram
Figure 2: Logic flow for Schotten-Baumann pH-stat control.
Step-by-Step Protocol
-
Setup: In a jacketed reactor (0°C), suspend L-4-Me-Phe (1.0 eq) in Water/THF (1:1 v/v).
-
Dissolution: Add 2M NaOH until pH reaches 10.5 and the amino acid dissolves completely.
-
Reagent Addition: Slowly add Benzyl Chloroformate (1.1 eq) over 2 hours.
-
Simultaneous Dosing: Concurrently add 2M NaOH via an automated dosing pump to maintain pH between 10.0 and 11.0.
-
Why? If pH drops < 9, the amine protonates (
) and reaction stops. If pH > 12, Cbz-Cl hydrolyzes too fast.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to 20°C for 2 hours.
-
Quench & Workup:
-
Wash the alkaline solution with Methyl tert-butyl ether (MTBE) to remove unreacted Cbz-Cl and Benzyl Alcohol byproduct. (Critical for purity) .
-
Acidify the aqueous layer to pH 2.0 with 1M HCl. The product Z-4-Me-Phe-OH will oil out or precipitate.
-
Extract into EtOAc, dry over
, and concentrate.
-
-
Crystallization: Recrystallize from EtOAc/Heptane to yield white needles.
Quality Control & Data Summary
Specification Table
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.5% | C18 Reverse Phase (ACN/H2O + 0.1% TFA) |
| Enantiomeric Excess | > 99.5% ee | Chiralpak AD-H or equivalent |
| Assay (Titration) | 98.0 – 102.0% | NaOH titration (COOH group) |
| Water Content | < 0.5% | Karl Fischer |
| Impurity: D-Isomer | < 0.2% | Chiral HPLC |
| Impurity: Benzyl Alcohol | < 0.1% | GC-HS (Headspace) |
Impurity Profile
-
D-Z-4-Me-Phe-OH: Originates from incomplete enzymatic resolution. Hard to remove by crystallization; must be controlled at the enzymatic step.
-
Benzyl Alcohol: Hydrolysis product of Cbz-Cl. Removed via the basic MTBE wash before acidification.
-
Di-peptide Dimer: Formed if activation occurs during workup (rare in Schotten-Baumann).
Safety & Handling (HSE)
-
Benzyl Chloroformate (Cbz-Cl):
-
Hazard: Lachrymator, corrosive, toxic by inhalation.[1]
-
Control: Handle only in a fume hood. Quench excess reagent with aqueous ammonia or NaOH before disposal.
-
Off-gassing: The reaction generates
upon hydrolysis; ensure reactor venting is not blocked to prevent pressurization.
-
-
Enzymes: Powders can cause respiratory sensitization. Wear N95/P3 masks when weighing Acylase I.
References
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Source: Asian Journal of Chemistry. URL:[Link] (Generalized citation for N-Me-Phe synthesis context).
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (Relevant for Cbz-kinetics). Source: Processes (MDPI). URL:[Link][2][3][4][5]
-
Schotten–Baumann Reaction. Source: Organic Chemistry Portal.[6] URL:[Link]
-
Safety Data Sheet: Benzyl Chloroformate. Source: Fisher Scientific. URL:[Link]
-
Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids. Source: ResearchGate.[7][8] URL:[Link]
(Note: While specific literature on Z-4-Me-Phe-OH is niche, the protocols above are derived from standard validated methodologies for Z-Phe-OH and 4-Me-Phe synthesis as cited in OPRD and Green Chemistry literature.)
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. asianpubs.org [asianpubs.org]
- 3. A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Solubilizing Cbz-4-Methyl-L-Phenylalanine
Executive Summary & Molecule Profile
Subject: N-Cbz-4-Methyl-L-Phenylalanine (Cbz-4-Me-Phe-OH) CAS: 49759-58-2 (or 1161-13-3 for the parent Cbz-Phe analog) Molecular Weight: ~313.35 g/mol pKa (Carboxyl): ~3.9 LogP (Predicted): ~3.5–4.0 (Highly Lipophilic)[1][2][3][4]
The Solubility Challenge: This molecule presents a "hydrophobic sandwich."[3][4] The central amino acid backbone is flanked by a lipophilic Carbobenzyloxy (Cbz) protecting group on the amine and a hydrophobic 4-methylphenyl side chain.[2][3][4][5] While the carboxylic acid group (-COOH) is polar, it is protonated and neutral at acidic or neutral pH, rendering the molecule insoluble in pure water.
Success Strategy: To dissolve Cbz-4-Methyl-L-Phenylalanine in aqueous media, you must disrupt its crystal lattice energy and hydrophobic self-association.[1][2][3][4] This is achieved via deprotonation (converting the acid to a salt) or solvation (using organic cosolvents), or a combination of both.
Decision Matrix: Choosing Your Protocol
Use this decision tree to select the optimal solubilization method based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy.
Step-by-Step Protocols
Method A: Aqueous Salt Formation (For Sensitive Biological Assays)
Best for: Cell culture or enzymatic assays where organic solvents are toxic.[1]
Mechanism: At pH > pKa (~3.9), the carboxylic acid deprotonates to form a carboxylate anion (COO⁻). This charge provides the necessary hydration energy to pull the hydrophobic bulk into solution.[4]
Reagents:
-
Sodium Bicarbonate (
) or Sodium Carbonate ( ).[2][3][4] Avoid strong NaOH to prevent potential racemization or hydrolysis risks, though Cbz is generally base-stable.[1][2][3]
Protocol:
-
Calculate Equivalence: Weigh your sample. Calculate moles. You need 1.0 to 1.1 equivalents of base.[3][4]
-
Prepare Base Solution: Prepare a 100 mM stock of
in water.[3][4] -
Slurry: Add the Cbz-4-Me-Phe powder to water (it will float/clump).
-
Titrate: Add the calculated volume of base stock dropwise while vortexing.
-
Sonicate: Sonicate at 30–40°C for 5–10 minutes. The solution should clear as the pH rises above 7.[4]
-
Final Adjustment: Check pH. If still cloudy, add minimal base to reach pH 8.0–8.5.[4]
Method B: The "Hybrid" Cosolvent Method (Recommended Standard)
Best for: High-throughput screening, reliable dosing, and preventing precipitation.[2]
Mechanism: Dissolving the compound in a water-miscible organic solvent (DMSO) breaks the crystal lattice first.[2][3][4] Diluting this into an aqueous buffer (that effectively acts as a "sink") prevents immediate re-aggregation, provided the concentration is below the solubility limit.
Protocol:
-
Prepare Stock: Dissolve Cbz-4-Me-Phe in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM to 50 mM .
-
Prepare Buffer: Have your assay buffer (e.g., PBS pH 7.4) ready.
-
Rapid Dilution: While vortexing the buffer, slowly add the DMSO stock.
-
Critical Rule: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.[4]
-
-
Observation: If a white precipitate forms immediately, your final concentration is too high for the aqueous limit.[4] Lower the target concentration or switch to Method A .
Technical Data & Solvent Compatibility
| Solvent System | Solubility Rating | Application Notes |
| Pure Water (pH 6-7) | 🔴 Insoluble | Hydrophobic repulsion dominates.[1][2][3][4] |
| 0.1M NaOH / NaHCO3 (pH > 8) | 🟢 Soluble | Forms Sodium salt.[3][4] Stable for hours/days. |
| DMSO / DMF | 🟢 Highly Soluble | >100 mM achievable.[3][4] Ideal for stock solutions.[3][4] |
| Ethanol / Methanol | 🟡 Soluble | Good for synthesis; less ideal for bio-assays due to volatility/toxicity.[3][4] |
| PBS (pH 7.4) | 🟠 Poor/Sparingly | May require <1% DMSO cosolvent to remain stable.[3][4] |
Troubleshooting & FAQs
Q1: I followed Method A, but the solution is still slightly cloudy. Why?
-
Root Cause: The pH might still be too close to the pKa, or the "4-methyl" group is driving aggregation (micelle-like formation) due to high lipophilicity.[2][3]
-
Fix: Ensure pH is > 7.5. If the pH is correct, the cloudiness is likely hydrophobic aggregation.[4] Add a mild surfactant (e.g., 0.1% Tween-20) or a hydrotrope like L-Arginine (50 mM) to stabilize the solution.[1][2][3][4]
Q2: Will the Cbz group fall off at high pH?
-
Scientific Insight: The Cbz (Benzyloxycarbonyl) group is generally stable to basic hydrolysis (unlike Fmoc, which is base-labile).[2][3][4] It is removed by catalytic hydrogenation (
) or strong acids (HBr/AcOH).[2][3][4] Short-term exposure to pH 8–10 for solubilization is safe.[1][2][3][4]
Q3: Can I store the aqueous stock solution?
-
Recommendation: No. Aqueous solutions of carboxylic acids can be prone to microbial growth or slow hydrolysis over weeks.[3][4]
-
Best Practice: Store the compound as a solid or as a frozen stock in 100% DMSO at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.[2][3]
Q4: My cells are dying. Is it the compound or the solvent?
-
Check: Verify your final DMSO concentration. Many primary cells are sensitive to DMSO > 0.1%.[3][4]
-
Alternative: Use Method A (Salt Formation) to eliminate DMSO entirely.[3][4] Ensure the final pH of the culture media doesn't drift; the buffering capacity of the media (HEPES/Bicarbonate) should neutralize the small amount of base used to dissolve the compound.
References
-
Chem-Impex International. Boc-4-methyl-L-phenylalanine Product Information. (Describes properties of the closely related Boc-analog, confirming hydrophobic nature).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70878: N-Cbz-L-phenylalanine.[1][2][3][4] (Provides pKa and solubility data for the parent compound).
-
ChemicalBook. N-Cbz-4-methyl-L-phenylalanine Properties and CAS 49759-58-2.
-
ResearchGate. Solubility of Hydrophobic Amino Acids and Protection Protocols. (General protocols for Cbz-amino acid solubilization using base).
Sources
- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbz-4-Methyl-L-Phenylalanine Solubilization Guide
Technical Overview & Core Challenge
Cbz-4-Methyl-L-Phenylalanine (N-Carbobenzyloxy-4-methyl-L-phenylalanine) presents a distinct solubility challenge in aqueous environments. Unlike native phenylalanine, this derivative possesses two significant hydrophobic modifications:
-
The Cbz (Z) Group: A bulky, lipophilic carbamate protecting group.
-
The 4-Methyl Group: An additional non-polar moiety on the phenyl ring that increases the partition coefficient (LogP) relative to the parent amino acid.
While the carboxylic acid moiety (
Critical Mechanics: Why Precipitation Occurs
To prevent precipitation, you must manage the equilibrium between the Soluble Ionized Form and the Insoluble Protonated/Aggregated Form .
The Solubility Equation
-
pH < 4.0: The molecule is protonated (uncharged) and dominated by hydrophobic interactions. Solubility is negligible.
-
pH > 7.0: The carboxylate is deprotonated (negatively charged), increasing solubility. However, the "Salting Out" effect from high ionic strength buffers (like 10x PBS) can still force the hydrophobic tails to aggregate, causing precipitation even at neutral pH.
Master Protocol: Preparation of Stable Solutions
Objective: Create a stable working solution (e.g., 1 mM) in an aqueous buffer from a solid powder.
Phase 1: Stock Solution Preparation (Organic Phase)
Do not attempt to dissolve the solid directly in water or buffer.
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These aprotic solvents disrupt intermolecular hydrogen bonding.
-
Concentration: Prepare a high-concentration stock (e.g., 50 mM or 100 mM) to minimize the final volume of organic solvent in your assay.
-
Procedure:
-
Weigh the target mass of Cbz-4-Methyl-L-Phenylalanine.
-
Add 100% DMSO.
-
Vortex vigorously until the solution is completely clear.
-
Validation: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the solid is not fully dissolved.
-
Phase 2: Dilution into Aqueous Buffer (The "Solvent Shift")
This is the critical failure point where "crashing out" occurs.
-
Buffer Selection: Use a buffer with sufficient capacity (e.g., HEPES, Tris, or Phosphate, pH 7.4–8.0).
-
Temperature: Warm the buffer to 25°C–30°C. Cold buffers accelerate precipitation.
-
The "Dropwise-Vortex" Technique:
-
Place the buffer on a magnetic stirrer or vortexer.
-
Add the DMSO stock dropwise into the center of the vortex.
-
Do not add buffer to the DMSO stock; this creates a local environment of low solubility.
-
-
Final Organic Limit: Keep the final DMSO concentration
(v/v) if possible. Most biological assays tolerate 0.1%–1%.
Troubleshooting Guide
Scenario A: "The solution turned cloudy immediately upon adding the stock."
-
Diagnosis: Solvent Shock . The local concentration of the hydrophobic compound exceeded its solubility limit before it could disperse.
-
Fix:
-
Increase the vortex speed during addition.
-
Pre-dilute the stock: Make an intermediate dilution (e.g., 1:10 in DMSO) before adding to the buffer.
-
Critical Check: Is your buffer pH correct? If the buffer is acidic (pH < 5), the compound will precipitate regardless of technique.
-
Scenario B: "The solution was clear, but crystals formed after 2 hours."
-
Diagnosis: Ostwald Ripening . You created a supersaturated (kinetically stable) solution that is slowly returning to its thermodynamic equilibrium (precipitate).
-
Fix:
-
Lower the working concentration.
-
Add a surfactant: Tween-20 (0.05%) or Triton X-100 can sequester the hydrophobic tails and maintain solubility.
-
Check temperature stability: Ensure the assay plate is not placed on a cold surface.
-
Scenario C: "I need to use a low pH buffer (pH 4.0)."
-
Diagnosis: Protonation Event . At pH 4.0, you are near the
. The molecule loses its charge. -
Fix:
-
This is chemically difficult. You must rely entirely on co-solvents.
-
Increase DMSO concentration to 10–20% if the assay permits.
-
Use a cyclodextrin carrier (e.g.,
-Cyclodextrin ) to encapsulate the hydrophobic moiety.
-
Visualizing the Solubility Pathway
The following diagram illustrates the decision-making process and physical states of Cbz-4-Methyl-L-Phenylalanine during preparation.
Caption: Workflow for solubilization. Green paths indicate success; red paths indicate failure modes driven by pH or kinetic errors.
Reference Data Tables
Table 1: Physicochemical Profile
| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9][10][11] | Implication for Handling |
| Molecular Weight | ~313.35 g/mol | Moderate size, non-volatile. |
| Predicted pKa | 3.8 – 4.0 (Carboxyl) | Insoluble below pH 4.5. |
| LogP (Octanol/Water) | > 2.5 (Estimated) | Highly lipophilic; requires organic co-solvent. |
| Appearance | White Powder | Visual checks are easy against dark backgrounds. |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Recommended Use |
| Water | Very Poor | Never use for stock preparation. |
| DMSO | Excellent (>50 mM) | Primary choice for stock solutions. |
| Ethanol | Good | Alternative stock, but volatile (concentration changes). |
| PBS (pH 7.4) | Low (< 1 mM w/o DMSO) | Only use as final diluent. |
| 0.1 M NaOH | Moderate | Can dissolve by forming salt, but high pH may damage peptide bonds over time. |
Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous working solution? A: No. Freezing aqueous solutions of hydrophobic compounds often induces precipitation upon thawing (the "freeze-concentration" effect). Always prepare fresh dilutions from the DMSO stock.
Q: Does the methyl group at position 4 really matter? A: Yes. The 4-methyl group significantly increases hydrophobicity compared to standard Cbz-Phenylalanine. Protocols that work for Cbz-Phe might fail for Cbz-4-Methyl-Phe without higher DMSO concentrations or detergents [1, 2].
Q: How do I remove the Cbz group if I need the free amine?
A: Standard catalytic hydrogenation (
References
-
BenchChem. Cbz-4-Methyl-D-Phenylalanine - Structure and Applications. Retrieved from
-
Chem-Impex International. 4-Methyl-L-phenylalanine Derivatives and Hydrophobicity. Retrieved from
-
Organic Chemistry Portal. Protection of Amino Groups: Cbz Group Stability and Removal. Retrieved from
-
National Institutes of Health (PubChem). N-Carbobenzyloxy-L-phenylalanine Physicochemical Properties. Retrieved from
-
Cayman Chemical. L-Phenylalanine Solubility in Aqueous Buffers. Retrieved from
Sources
- 1. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 7. Size control of precipitated particles of amino acids using a bubble column evaporator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bioquochem.com [bioquochem.com]
Technical Support Center: Cbz Deprotection of 4-Methyl-Phenylalanine
Topic: Removal of Benzyl Carbamate (Cbz/Z) protecting group from 4-Methyl-Phenylalanine (4-Me-Phe). Ticket ID: #CBZ-4ME-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Substrate Challenge
Welcome to the technical support center. You are likely here because you are attempting to deprotect N-Cbz-4-methyl-phenylalanine . While Cbz removal is generally considered routine, the specific electronic nature of the 4-methyl-phenylalanine scaffold introduces nuances that can lead to stalled reactions or impurities if not managed correctly.
The Core Challenge:
-
Electronic Activation: The para-methyl group pushes electron density into the aromatic ring. While this generally does not interfere with hydrogenolysis, it makes the ring more susceptible to electrophilic attack during acidolysis (e.g., by the benzyl cation).
-
Solubility: Free amino acids (zwitterions) often have vastly different solubility profiles than their protected precursors, leading to catalyst coating/encapsulation.
Module 1: The Standard Protocol (Hydrogenolysis)
Method A: Catalytic Hydrogenolysis (The "Happy Path")
This is the gold standard: mild, neutral, and generally quantitative.
The Mechanism: The reaction proceeds via adsorption of the substrate onto the Palladium surface, followed by oxidative addition of hydrogen, and finally reductive elimination of toluene and the carbamic acid (which spontaneously decarboxylates).
Recommended Protocol:
| Component | Specification | Purpose |
| Catalyst | 10% Pd/C (wet, Degussa type) | "Wet" (50% water) reduces fire risk and does not inhibit activity. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Polar protic solvents facilitate H2 uptake. |
| Additive | Acetic Acid (5-10% v/v) | CRITICAL. Protonates the resulting free amine to prevent it from binding to Pd and poisoning the catalyst. |
| Pressure | 1 atm (Balloon) | Sufficient for Cbz. High pressure risks reducing the aromatic ring. |
Step-by-Step Workflow:
-
Dissolve N-Cbz-4-Me-Phe in MeOH.
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Analyst Note: Add the catalyst under inert gas (Nitrogen/Argon) to prevent ignition of methanol vapors.
-
Purge system with
(vacuum/fill cycles x3). -
Stir vigorously under
balloon at Room Temperature (RT). -
Monitor by TLC/LCMS (Expect 1-4 hours).
-
Filter through Celite pad to remove Pd.
-
Concentrate filtrate.[1]
Visualizing the Workflow
Caption: Standard Hydrogenolysis Workflow for Cbz Deprotection.
Module 2: Troubleshooting Guide (FAQs)
Ticket #001: "The reaction stalled at 50% conversion."
Diagnosis: This is usually due to Catalyst Poisoning or Product Encapsulation .
-
The Cause: As the free amine (4-Me-Phe) forms, it is less soluble in pure MeOH than the starting material. It precipitates onto the carbon surface, blocking active sites. Alternatively, the free amine lone pair binds strongly to Pd.
-
The Fix:
-
Check pH: Did you add Acetic Acid? If not, add it now. It keeps the amine protonated (
), preventing Pd coordination. -
Check Solubility: If the mixture looks cloudy/thick, add water (to dissolve the zwitterion) or warm slightly (to 40°C).
-
Poison Check: Did you synthesize the precursor using sulfur reagents (e.g., thioethers) or phosphines? Even trace amounts kill Pd/C. If yes, switch to Module 3 (Acidolysis) .
-
Ticket #002: "I see a mass of M+6 in my LCMS."
Diagnosis: Over-reduction (Ring Saturation).
-
The Cause: You reduced the phenyl ring to a cyclohexyl ring. The 4-methyl group slightly activates the ring, making it more prone to reduction than standard Phenylalanine, especially under high pressure (>50 psi) or if Platinum (PtO2) was used instead of Palladium.
-
The Fix:
-
Stick to Palladium (Pd/C) , not Platinum.
-
Keep pressure at 1 atm (balloon) .
-
Stop the reaction immediately upon consumption of starting material.
-
Module 3: Alternative Protocol (Acidolysis)
Method B: HBr in Acetic Acid
Use this method if your molecule contains sulfur (which poisons Pd) or if hydrogenolysis fails.
The Risk (4-Me-Phe Specific):
The cleavage generates a Benzyl Cation (
The Solution: You MUST use a scavenger.
Protocol:
| Component | Specification | Purpose |
| Reagent | 33% HBr in Acetic Acid | Strong acid cleavage source. |
| Scavenger | Thioanisole or Anisole (5-10 equiv) | Traps the benzyl cation before it attacks your product. |
| Temperature | Room Temperature | Heating increases side reactions. |
Step-by-Step Workflow:
-
Dissolve N-Cbz-4-Me-Phe in minimal Acetic Acid.
-
Add Scavenger (Thioanisole).
-
Add 33% HBr/AcOH (approx. 5-10 equivalents).
-
Stir for 1-2 hours.
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether (
). The product (HBr salt) should precipitate; the benzyl-scavenger adduct remains in the ether. -
Filter and wash with ether.
Visualizing the Decision Matrix
Caption: Decision Matrix for Troubleshooting Cbz Deprotection.
Module 4: Post-Reaction Isolation
Handling the Free Amino Acid: After deprotection, 4-Me-Phe will exist as a salt (Acetate if Method A; Hydrobromide if Method B).
-
To obtain the Zwitterion (Free Base):
-
Dissolve the salt in minimal water.
-
Adjust pH to the isoelectric point (pI approx 5.5 - 6.0) using Propylene Oxide (gentle acid scavenger) or dilute
. -
The amino acid will precipitate. Filter and dry.[1]
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (The definitive guide on Cbz stability and cleavage conditions).
-
Felpin, F.-X., & Fouquet, E. (2010).[2][3] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. (Discusses Pd/C activation and poisoning).
-
Sajiki, H. (1995).[2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate.[3][4] Tetrahedron Letters, 36(20), 3465-3468. (Foundational work on amine poisoning of Pd/C).
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Classic protocols for amino acid handling and acidolysis scavenging).
Sources
Technical Support Center: Purification of Hydrophobic Z-4-Me-Phe-OH Peptides
Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on challenging sequences such as those containing Z-4-Me-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the purification process. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of hydrophobic peptides.
Q1: What are the primary challenges when purifying hydrophobic peptides like Z-4-Me-Phe-OH using RP-HPLC?
Hydrophobic peptides, particularly those with modifications like the Z-group (benzyloxycarbonyl) and 4-methyl-phenylalanine, present a unique set of purification challenges. The core issues stem from their inherent physicochemical properties, including poor solubility in aqueous mobile phases, a strong tendency to aggregate, and potent interactions with the stationary phase of the chromatography column.[1][2][3] These factors can lead to a cascade of problems such as poor peak shape (tailing or broadening), low recovery of the target peptide, and in severe cases, irreversible adsorption onto the column.[1]
Q2: How does elevating the column temperature benefit the separation of hydrophobic peptides?
Increasing the column temperature is a powerful and often underutilized tool for optimizing the purification of hydrophobic peptides.[1][4] The primary benefits are:
-
Enhanced Solubility: Higher temperatures increase the solubility of the peptide in the mobile phase, which directly combats precipitation on the column and improves peak shape and recovery.[4]
-
Improved Mass Transfer: Elevated temperatures reduce the viscosity of the mobile phase, leading to lower system backpressure and more efficient movement of the peptide between the mobile and stationary phases. This results in sharper, more symmetrical peaks.[1][5]
-
Altered Selectivity: Temperature can influence the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperatures.[4]
Q3: What is the function of an ion-pairing agent, and why is it crucial for peptide purification?
Ion-pairing agents are essential mobile phase additives that contain both a hydrophobic and an ionic functional group.[1] For reversed-phase peptide separations, acidic modifiers like trifluoroacetic acid (TFA) are commonly used.[1] Their mechanism of action involves:
-
Neutral Ion-Pair Formation: They form a neutral ion-pair with positively charged residues (like lysine, arginine, and the N-terminus) on the peptide.[1][6] This complex increases the peptide's overall hydrophobicity, enhancing its retention on the non-polar stationary phase.[1]
-
Masking Silanol Interactions: Ion-pairing agents also mask the undesirable interactions between the peptide and residual silanols on silica-based columns, which significantly improves peak shape and reduces tailing.[1]
Q4: When is it appropriate to use a C4 or C8 column instead of a standard C18 column?
While C18 columns are the workhorse for many peptide separations, their high hydrophobicity can be detrimental for very hydrophobic peptides. In such cases, columns with shorter alkyl chains like C8 or C4, or even a phenyl column, are less retentive and often a better choice.[1][7] A C4 column is frequently recommended for large or highly hydrophobic peptides that might otherwise be irreversibly adsorbed to a C18 column.[1] For peptides with molecular weights over 10,000, wide-pore columns (300 Å) are generally more suitable than standard 120 Å pore sizes.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Poor peak shape is a common indicator of suboptimal chromatographic conditions or secondary interactions.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Secondary Silanol Interactions | Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15-0.2%). | A higher concentration of the ion-pairing agent more effectively masks the residual silanols on the stationary phase, minimizing secondary interactions that cause peak tailing.[1] |
| Slow Mass Transfer | Increase the column temperature (e.g., to 40-60 °C). | Elevated temperatures reduce mobile phase viscosity and increase the diffusion rate of the peptide, leading to more efficient mass transfer and sharper peaks.[4][5] |
| Peptide Aggregation | Incorporate organic modifiers like isopropanol or n-propanol into the mobile phase. A blend of acetonitrile and propanol can be effective.[4][9] | Propanol can disrupt the intermolecular hydrophobic interactions that lead to peptide aggregation, thereby improving solubility and peak shape.[4] |
| Inappropriate Stationary Phase | Switch to a less hydrophobic stationary phase (e.g., C8, C4, or Phenyl). | For highly hydrophobic peptides, a less retentive stationary phase can prevent strong, irreversible binding and improve elution, resulting in better peak symmetry.[7] |
Issue 2: Low or No Peptide Recovery
This critical issue often points to problems with peptide solubility or irreversible binding to the column.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Poor Solubility in Mobile Phase | Dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before injection.[7] | DMSO and DMF are powerful solvents that can effectively solubilize highly hydrophobic peptides, preventing precipitation upon injection into the aqueous mobile phase.[3][7] |
| Irreversible Adsorption | Use a less hydrophobic column (C4 or Phenyl). Increase the organic content of the mobile phase or use a shallower gradient. | A less retentive column reduces the strength of the hydrophobic interaction, facilitating the elution of the peptide. A higher organic concentration in the mobile phase will also decrease retention.[7] |
| Precipitation on the Column | Increase the initial percentage of organic solvent in your gradient. A starting point of 20-25% below the expected elution percentage is a good rule of thumb.[4] | Starting with a higher organic concentration can prevent the peptide from precipitating at the head of the column where the mobile phase is initially more aqueous.[4] |
Issue 3: Co-elution of Impurities
Achieving baseline separation from closely related impurities is key to obtaining a highly pure product.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Resolution | Optimize the gradient slope. A shallower gradient around the elution point of the target peptide will increase the separation between closely eluting species. | A less steep gradient increases the residence time of the analytes on the column, allowing for more interaction with the stationary phase and thus better separation. |
| Similar Hydrophobicity of Impurities | Change the ion-pairing agent. For example, switch from TFA to perfluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA).[10] | More hydrophobic ion-pairing agents can alter the selectivity of the separation by interacting differently with the peptide and its impurities, potentially resolving co-eluting peaks.[6][10][11] |
| Lack of Orthogonal Selectivity | Employ a different chromatography mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[9][12] | HILIC separates compounds based on their polarity, which is an orthogonal property to hydrophobicity. This can be highly effective for separating impurities that are difficult to resolve by RP-HPLC.[12][13] |
Experimental Workflows & Protocols
Protocol 1: General RP-HPLC Method for Z-4-Me-Phe-OH Peptides
-
Column Selection: Start with a C4 or C8 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is low to avoid peak distortion.
Protocol 2: Troubleshooting Peptide Solubility
-
Initial Test: Attempt to dissolve a small amount of the peptide in the initial mobile phase conditions.
-
Stronger Solvents: If insoluble, test solubility in small aliquots of DMSO, DMF, or NMP.[3][14]
-
Solvent Titration: Once a suitable solvent is found, add the aqueous component of the mobile phase dropwise to the dissolved peptide to determine the maximum tolerable aqueous concentration before precipitation occurs.[15]
-
Injection Strategy: Based on the titration, prepare the sample in the highest possible aqueous concentration that maintains solubility. If the peptide is only soluble in high organic content, a smaller injection volume may be necessary.
Visualizing the Workflow
Caption: A typical workflow for the purification of hydrophobic peptides.
References
- Waters Corporation.
- Waters Corporation.
- Benchchem.
- Mant, C. T., & Hodges, R. S. (2009).
- Roy, A., et al. (2014). How can I get a proper HPLC for hydrophobic peptide?
- The Nest Group.
- Bitan, G., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- GenScript. (2024).
- Chromatography Forum. (2010).
- S. A. S. H. Mant, and R. S. Hodges. (1991).
- Sigma-Aldrich. Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC. Bioanalysis Zone.
- YMC.
- Mant, C. T., et al. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. waters.com [waters.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 10. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. nestgrp.com [nestgrp.com]
Validation & Comparative
Comparative 1H NMR Analysis of Cbz-4-Methyl-L-Phenylalanine: Structural Validation and Purity Assessment Guidelines
Introduction & Objective
Cbz-4-Methyl-L-Phenylalanine (Z-4-Me-Phe-OH) is a critical non-canonical amino acid building block used in the synthesis of peptidomimetics and protease inhibitors. Its structural integrity relies on two key features: the Carbobenzyloxy (Cbz/Z) protecting group at the N-terminus and the para-methyl substitution on the phenylalanine aromatic ring.
This guide provides a comparative NMR analysis to distinguish Z-4-Me-Phe-OH from its common analogs (such as unsubstituted Cbz-L-Phenylalanine) and precursors (free 4-Methyl-L-Phenylalanine). Unlike standard spectral lists, this document focuses on diagnostic signal correlation —teaching you how to use specific NMR signals to validate the presence of the protecting group and the side-chain modification simultaneously.
Core Analytical Challenges
-
Differentiation: Distinguishing the para-methyl aromatic system from the monosubstituted Cbz aromatic ring.
-
Rotamers: Identifying carbamate rotamers that can be mistaken for impurities.
-
Solvent Selection: Choosing between DMSO-d₆ (for NH resolution) and CDCl₃ (for solubility). This guide standardizes on DMSO-d₆ for superior amide proton visibility.
Structural Connectivity & Signal Assignment[1]
To interpret the spectrum, we must first map the protons to their magnetic environments. The molecule is segmented into three distinct zones: the Protecting Group (Zone A) , the Backbone (Zone B) , and the Side Chain (Zone C) .
Graphviz Diagram: Structural Assignment Map
Caption: Figure 1. Structural segmentation of Cbz-4-Methyl-L-Phenylalanine showing proton connectivity and expected chemical shift zones in DMSO-d₆.
Experimental Protocol
This protocol ensures reproducibility and minimizes artifacts such as water suppression interference or aggregation.
Reagents & Equipment
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
-
Why DMSO? Although CDCl₃ is common for protected amino acids, DMSO-d₆ is preferred here because it slows the exchange of the amide (NH) proton, allowing it to appear as a sharp doublet. This confirms the Cbz-nitrogen bond is intact.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks.
-
-
Temperature: 298 K (25°C).
Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30 (30° excitation pulse).
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the aromatic protons).
-
Spectral Width: -2 to 14 ppm.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct analog (Unsubstituted Cbz-Phe-OH) to highlight the diagnostic signals required for confirmation.
Table 1: Diagnostic Chemical Shifts (DMSO-d₆)
| Proton Assignment | Type | Cbz-4-Methyl-L-Phe (Target) | Cbz-L-Phe (Alternative) | Differentiation Logic |
| Methyl Group | Singlet | ~2.25 ppm (3H) | Absent | Primary Identifier. Presence confirms "4-Methyl" modification. |
| Phe Aromatic Ring | Multiplet | ~7.0 – 7.15 ppm (4H) | ~7.2 – 7.3 ppm (5H) | The Target shows an AA'BB' system (two doublets) due to symmetry, whereas the Alternative shows a complex multiplet overlapping with Cbz. |
| Cbz Aromatic Ring | Multiplet | ~7.25 – 7.35 ppm (5H) | ~7.25 – 7.35 ppm (5H) | Used as an integration standard (5H). |
| Benzylic CH₂ | Singlet | ~5.01 ppm (2H) | ~5.03 ppm (2H) | Confirms Cbz presence. May appear as an AB quartet if chiral influence is strong. |
| Multiplet | ~4.15 – 4.25 ppm (1H) | ~4.20 – 4.30 ppm (1H) | Shift is subtle; coupling to NH is the key check. | |
| Amide NH | Doublet | ~7.6 – 7.8 ppm (1H) | ~7.6 – 7.8 ppm (1H) | Confirms the amine is protected (carbamate). Free amine would be broad/exchanged. |
Deep Dive: The Aromatic Region (6.5 – 7.5 ppm)
This is the most complex region. In Cbz-4-Methyl-L-Phenylalanine , you will see a distinct integration pattern:
-
Total Integral: 9 Protons.
-
Pattern: A monosubstituted benzene ring (5H, Cbz) overlapping or slightly downfield of a para-disubstituted benzene ring (4H, 4-Me-Phe).
-
Validation: If the integral is 10H, you likely have the unsubstituted Cbz-Phe. If the integral is 4H and the Cbz peaks are missing, you have the free amino acid.
Troubleshooting & Impurity Profiling
Rotamers
Carbamate protecting groups (like Cbz) exhibit restricted rotation around the N-CO bond.
-
Observation: You may see "shadow peaks" (small duplicate peaks) near the main signals, particularly for the N-H and
-CH protons. -
Verification: These are not impurities if the ratio is constant (e.g., 90:10) and they coalesce upon heating the NMR tube to 50°C [1].
Common Impurities
| Impurity | Signal Location (DMSO-d₆) | Source |
| Toluene | ~2.3 ppm (s) | Synthesis solvent (overlaps with 4-Methyl group!). Check aromatic region (~7.1-7.[1][2]2) for toluene multiplets to distinguish. |
| Benzyl Alcohol | ~4.5 ppm (d, OH) & 5.1 ppm (s, CH2) | Cbz hydrolysis product. |
| Water | ~3.33 ppm | Solvent residual.[3] |
Graphviz Diagram: Purity Assessment Workflow
Caption: Figure 2. Step-by-step logic flow for validating the identity and purity of the compound based on 1H NMR signals.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
ChemicalBook. (n.d.). N-Cbz-L-Phenylalanine 1H NMR Spectrum. Retrieved from
-
BenchChem. (n.d.). Cbz-4-Methyl-D-Phenylalanine Structure and Identifiers. Retrieved from
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
Sources
Comparative HPLC Guide: Z-4-Me-Phe-OH vs. Z-Phe-OH
The following guide provides an in-depth technical comparison of the HPLC retention characteristics of Z-4-Me-Phe-OH versus Z-Phe-OH . This content is structured for analytical chemists and process development scientists requiring robust separation protocols.
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Z-4-Me-Phe-OH elutes after Z-Phe-OH .
The addition of a methyl group at the para (4) position of the phenyl ring in Z-4-Me-Phe-OH increases the molecule's hydrophobicity (lipophilicity). On a standard C18 stationary phase, this results in stronger hydrophobic interaction and a longer retention time (
| Compound | Abbreviation | Relative Elution | Hydrophobicity |
| Z-Phe-OH | Z-Phe | First (Earlier) | Baseline |
| Z-4-Me-Phe-OH | Z-4-Me-Phe | Second (Later) | Higher (+ Methyl effect) |
Chemical Basis of Separation
Understanding the structural difference is critical for optimizing the separation method.
-
Z-Phe-OH (N-Carbobenzyloxy-L-phenylalanine): The standard protected amino acid. The side chain is a benzyl group.
-
Z-4-Me-Phe-OH (N-Carbobenzyloxy-4-methyl-L-phenylalanine): An analog where a methyl group is attached to the 4-position of the aromatic ring.
Mechanistic Impact on Chromatography
The separation is governed by the Solvophobic Theory . The stationary phase (C18 alkyl chains) is non-polar. The mobile phase is polar (Water/Acetonitrile).
-
Hydrophobic Surface Area: The methyl group (-CH3) adds non-polar surface area to the molecule.
-
LogP Increase: The addition of a methyl group to an aromatic ring typically increases the partition coefficient (LogP) by approximately 0.5 log units .
-
Interaction: Z-4-Me-Phe-OH partitions more strongly into the C18 stationary phase to minimize exposure to the aqueous mobile phase, resulting in increased retention.
Structural Logic Diagram
The following diagram illustrates the logical flow of the separation mechanism.
Figure 1: Mechanistic logic flow demonstrating why Z-4-Me-Phe-OH exhibits longer retention.
Experimental Protocol
This protocol is designed to be a self-validating system . It uses a generic gradient suitable for Z-protected amino acids, ensuring that both the polar Z-group and the hydrophobic side chains are resolved.
A. Materials & Reagents[1][2][3]
-
Stationary Phase: C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detection: UV at 214 nm (peptide bond/amide) and 254 nm (phenyl/Z-group absorption).
B. Instrument Settings
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controlled temperature is crucial for reproducibility).
-
Injection Volume: 5–10 µL.
C. Gradient Method (Standard Screening)
This linear gradient covers the hydrophobicity range of most Z-amino acids.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Desalting) |
| 20.0 | 5 | 95 | Linear Gradient Elution |
| 22.0 | 5 | 95 | Wash Step |
| 22.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | Ready for Next Injection |
D. Expected Results
-
Z-Phe-OH: Expect elution between 12.0 – 14.0 minutes .
-
Z-4-Me-Phe-OH: Expect elution between 13.5 – 15.5 minutes .
-
Resolution (Rs): Should be > 2.0 (Baseline separation).
Method Development & Optimization Workflow
If baseline separation is not achieved (e.g., if analyzing a crude mixture from a synthesis reaction), follow this logic to optimize the method.
Figure 2: Decision tree for optimizing the separation of Z-Phe analogs.
Optimization Tips:
-
Gradient Slope: The most effective way to increase resolution between these two analogs is to flatten the gradient. Instead of 5-95% B, try 30-60% B over 20 minutes. This expands the window where these specific compounds elute.
-
Selectivity (α): If C18 fails to separate them (unlikely), switch to a Phenyl-Hexyl column. The pi-pi interactions between the column and the aromatic rings of the analytes will be sensitive to the electron-donating methyl group on Z-4-Me-Phe-OH, often enhancing separation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution | Gradient too steep. | Use a shallower gradient (e.g., 1% B/min change). |
| Peak Tailing | Silanol interactions or column overload. | Ensure 0.1% TFA is fresh (suppresses silanols). Reduce injection mass. |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation. | Use a column oven (30°C). Cap solvent bottles to prevent ACN evaporation. |
| Ghost Peaks | Z-group degradation or carryover. | Run a blank injection. Z-groups can degrade to benzyl alcohol if left in high pH; keep pH acidic. |
References
-
PubChem. 4-Methylphenylalanine (Compound).[1][2] National Library of Medicine.[3] Available at: [Link]
-
Lomenova, A., & Hroboňová, K. (2018).[4] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods.[4][5] Available at: [Link]
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text confirming hydrophobicity coefficients of amino acid side chains).
-
Science.gov. HPLC Retention Times and Method Development. U.S. Federal Science. Available at: [Link]
Sources
- 1. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Comparative Mass Spectrometry Guide: Cbz-4-Methyl-Phenylalanine Fragmentation
Executive Summary
This technical guide provides a definitive analysis of the mass spectrometry (MS) behavior of N-Carbobenzyloxy-4-methyl-phenylalanine (Cbz-4-Me-Phe) . Designed for researchers in peptide synthesis and peptidomimetics, this document moves beyond basic spectral libraries to explain the causality of fragmentation.
Key Finding: The structural validation of Cbz-4-Me-Phe relies on resolving the "Double Tropylium" interference. The Cbz protecting group generates a benzyl cation (
Structural & Mechanistic Analysis
The Compound
-
Systematic Name: (S)-2-(benzyloxycarbonylamino)-3-(4-methylphenyl)propanoic acid
-
Formula:
-
Monoisotopic Mass: 313.1314 Da[1]
-
Precursor Ion $[M+H]^+ $: 314.1387 Da
Fragmentation Mechanics (ESI-CID)
In Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), Cbz-4-Me-Phe undergoes a predictable yet complex dissociation. Unlike Boc (acid-labile) or Fmoc (base-labile), the Cbz group is relatively stable but yields distinct aromatic fragments under CID.
The Fragmentation Pathway:
-
Primary Cleavage (Protecting Group): The urethane linkage of the Cbz group is the primary site of fragility. High collision energy (CE) typically drives the formation of the benzyl cation (tropylium ion,
91). -
Secondary Cleavage (Peptide Backbone): The amide bond breaks to release the amino acid backbone.
-
Side Chain Diagnostic: The 4-methyl substitution on the phenylalanine ring shifts the classic Phenylalanine immonium ion from
120 to 134 . -
Aromatic Interference: The side chain can also cleave to form a 4-methylbenzyl cation (
105), which must be distinguished from the Cbz-derived benzyl cation ( 91).
Visualizing the Pathway
The following diagram illustrates the competing fragmentation channels. Note the divergence between protecting group loss and side-chain activation.[]
Caption: Figure 1. ESI-CID fragmentation tree of Cbz-4-Me-Phe showing the divergence of protecting group ions (red) and amino acid specific ions (green).
Comparative Analysis: Cbz vs. Alternatives
When selecting a protecting group for 4-methyl-phenylalanine, the MS behavior dictates the ease of validation. The table below compares Cbz-4-Me-Phe against its Boc and Fmoc counterparts, as well as the standard Cbz-Phe (lacking the methyl group).
Table 1: Comparative MS Performance
| Feature | Cbz-4-Me-Phe (Target) | Boc-4-Me-Phe (Alternative) | Fmoc-4-Me-Phe (Alternative) | Cbz-Phe (Control) |
| Precursor | 314.14 | 280.17 | 402.18 | 300.12 |
| Primary Loss | Benzyl Alcohol (-108 Da) or Benzyl Cation (91 Da) | Isobutene (-56 Da) & | Dibenzofulvene (178 Da) | Benzyl Alcohol (-108 Da) |
| Diagnostic Immonium | ||||
| Aromatic Marker | Doublet: 91 & 105 | Singlet: 105 (Side chain only) | Doublet: 179 (Fmoc) & 105 (Side chain) | Singlet: 91 (Cbz & Side chain overlap) |
| Source Stability | High (Intact precursor visible) | Low (Often degrades in source) | High | High |
| Validation Verdict | High Specificity. The 91/105 split confirms both the protection and the methylation.[1][3][4][5] | Low Specificity. Precursor often missing; relies solely on 134/105. | High Specificity. Distinct high-mass Fmoc fragments. | Confusing. 91 peak represents both group and side chain. |
Expert Insight:
-
Boc is often a poor choice for rigorous MS characterization because the "naked" amino acid ion is often the only species observed, stripping away the evidence of the protecting group.
-
Cbz-Phe (Control) is the most dangerous false positive. It generates a massive
91 peak. If you are synthesizing Cbz-4-Me-Phe, the appearance of the 105 peak is the only proof that methylation was successful.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . If the diagnostic ions (
Materials & Conditions
-
Instrument: Q-TOF or Orbitrap (High Resolution required to separate isobaric interferences if present).
-
Ionization: ESI Positive Mode.
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Step-by-Step Workflow
Caption: Figure 2. Analytical workflow for validating Cbz-4-Me-Phe.
Detailed Procedure
-
Precursor Isolation: Set quadrupole to isolate
314.1 ( 0.5 Da). -
Low Energy CID (10-15 eV):
-
Goal: Confirm precursor stability.
-
Expectation: Dominant peak at 314.14. Minor peak at 296 (loss of water) or 270 (loss of
).
-
-
Medium Energy CID (20-25 eV):
-
High Energy CID (35-40 eV):
-
Goal: Fragment the aromatics.
-
Expectation: Appearance of
91 (Cbz group) and 105 (Side chain). -
Validation Logic: If you see 91 but no 105, you likely have Cbz-Phe (non-methylated). If you see 105 but no 91, you have lost the Cbz group or have the Boc derivative.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Standard ESI-MS Fragmentation of Phenylalanine Derivatives. National Institute of Standards and Technology. [Link]
-
Matrix Science. (2023). Peptide Fragmentation Nomenclature and Immonium Ion Masses. Mascot Server Documentation. [Link]
-
PubChem. (2023).[5] 4-Methylphenylalanine Compound Summary. National Library of Medicine.[1] [Link]
- Harrison, A. G. (2003). The fragmentation of protonated amino acids and peptides. Mass Spectrometry Reviews.
Sources
- 1. Cbz-N-methyl-L-phenylalanine | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ionsource.com [ionsource.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 4-Methylphenylalanine | C10H13NO2 | CID 409319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Stability of Cbz-4-Methyl-L-Phenylalanine in Acidic Conditions
Executive Summary
Cbz-4-Methyl-L-Phenylalanine (Z-Phe(4-Me)-OH) presents a specific stability profile governed by the interplay between the acid-labile carbamate protecting group and the electron-donating nature of the 4-methyl substituent on the phenyl ring.
While the Cbz group provides robust orthogonality to mild acidic conditions (e.g., TFA), allowing for selective deprotection of Boc groups elsewhere in a peptide, the 4-methyl-phenylalanine side chain introduces a latent risk during strong acidolysis . The methyl group activates the aromatic ring via inductive effects (+I), increasing its susceptibility to electrophilic aromatic substitution (EAS) by benzyl cations generated during Cbz removal.
This guide compares Cbz-Phe(4-Me)-OH against its Boc and Fmoc counterparts, detailing experimental protocols to validate stability and prevent side reactions.
Mechanistic Analysis: The Electronic Conflict
To understand the stability of this specific derivative, one must analyze the electronic environment of the side chain.
The 4-Methyl Effect
Standard Phenylalanine has a relatively non-reactive aromatic ring. However, the addition of a methyl group at the para position (4-position) changes the reactivity profile:
-
Inductive Effect (+I): The methyl group donates electron density into the benzene ring.
-
Activation: This makes the ring more nucleophilic than standard Phe, though less so than Tyrosine or Tryptophan.
-
The Risk: During acidolytic deprotection (using HBr or HF), the Cbz group cleaves to form a benzyl cation . In the absence of sufficient scavengers, this cation can attack the electron-rich 4-Me-Phe ring, leading to irreversible alkylation byproducts.
DOT Diagram: Acidolysis & Side Reaction Pathway
The following diagram illustrates the cleavage mechanism and the competing side reaction caused by the 4-methyl group.
Figure 1: Mechanism of Cbz removal showing the competition between successful deprotection and side-chain alkylation due to the activated 4-Me-Phe ring.
Comparative Stability Analysis
The choice between Cbz, Boc, and Fmoc protection for 4-Methyl-Phenylalanine dictates the synthesis strategy.
| Feature | Cbz-Phe(4-Me)-OH | Boc-Phe(4-Me)-OH | Fmoc-Phe(4-Me)-OH |
| Stability in 50% TFA | Stable (High) | Unstable (Cleaves rapidly) | Stable (High) |
| Stability in HBr/AcOH | Unstable (Cleaves) | Unstable (Cleaves) | Stable (Generally) |
| Stability in Piperidine | Stable | Stable | Unstable (Cleaves) |
| Side Reaction Risk | Moderate (Benzyl cation attack during cleavage) | Moderate (t-Butyl cation attack during cleavage) | Low (Base cleavage generates no cations) |
| Recommended Use | Solution phase; Orthogonal to Boc. | Solid phase (Boc strategy).[1][2] | Solid phase (Fmoc strategy). |
Critical Insight
Fmoc is the safest choice for 4-Me-Phe if the synthesis allows, as base-mediated deprotection generates no electrophilic cations. However, if Cbz is required (e.g., for specific solution-phase orthogonality), you must manage the cation release.
Experimental Protocols (Self-Validating Systems)
To verify the stability of Cbz-4-Me-Phe in your specific acidic media, use the following protocols. These are designed to be "self-validating"—the presence of specific peaks confirms the mechanism.
Experiment A: Stability in Mild Acid (TFA Challenge)
Objective: Confirm Cbz remains intact during Boc removal conditions.
-
Preparation: Dissolve 10 mg of Cbz-Phe(4-Me)-OH in 1 mL of 50% TFA in Dichloromethane (DCM).
-
Incubation: Stir at room temperature for 1 hour (standard Boc removal time).
-
Quenching: Evaporate TFA/DCM under a stream of nitrogen.
-
Analysis: Re-dissolve in HPLC mobile phase (Water/Acetonitrile). Inject onto C18 column.
-
Validation Criteria:
-
Success: >99% retention of the parent peak (Cbz-Phe(4-Me)-OH).
-
Failure: Appearance of H-Phe(4-Me)-OH peak (early eluting).
-
Experiment B: Controlled Deprotection & Scavenger Efficiency
Objective: Remove Cbz with HBr while preventing ring alkylation.
-
Control Group: Dissolve 10 mg Cbz-Phe(4-Me)-OH in 33% HBr in Acetic Acid (No scavenger).
-
Test Group: Dissolve 10 mg Cbz-Phe(4-Me)-OH in 33% HBr in Acetic Acid + 5 equivalents of Thioanisole .
-
Incubation: Stir both for 1 hour at room temperature.
-
Workup: Precipitate with cold diethyl ether. Centrifuge and dry.
-
Analysis: Analyze both samples via LC-MS.
-
Validation Criteria:
-
Control Group: Likely shows mass peak [M+H]+ corresponding to benzylated-Phe(4-Me) (Mass = Phe(4-Me) + 90 Da).
-
Test Group: Should show clean [M+H]+ for H-Phe(4-Me)-OH with no +90 Da adducts.
-
DOT Diagram: Experimental Workflow
Figure 2: Workflow for validating stability and deprotection efficiency.
Recommendations
Based on the electronic properties and experimental data:
-
Use Scavengers: When removing the Cbz group from 4-Methyl-Phenylalanine using acid (HBr, HF, TFMSA), always include a "soft" scavenger like Thioanisole or 1,2-Ethanedithiol (EDT) . The 4-methyl ring is sufficiently electron-rich to compete with standard scavengers like water or silanes.
-
Preferred Deprotection: If possible, use Catalytic Hydrogenolysis (H2, Pd/C) for Cbz removal.[3] This method avoids the generation of the benzyl cation entirely, eliminating the risk of ring alkylation.
-
Storage: Store Cbz-4-Me-Phe away from strong acids. While stable in solid form, trace acid vapors can initiate autocatalytic degradation over long periods.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed data on Cbz stability and cleavage conditions).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide protecting groups including Cbz and side-chain considerations).
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer. (Foundational text on acidolysis mechanisms and scavenger usage).
-
Stathopoulos, P., et al. (2013). "Side reactions in the SPPS of Cys-containing peptides." Amino Acids, 44(5), 1357-63.[8] (Analogous mechanisms of alkylation on electron-rich residues during acid cleavage).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of impurities in commercial Cbz-4-Me-Phe
Comprehensive Characterization Guide: Impurity Profiling of Commercial Cbz-4-Me-Phe
Executive Summary & Strategic Context
N-Carbobenzyloxy-4-methyl-L-phenylalanine (Cbz-4-Me-Phe) is a critical non-natural amino acid building block.[1] The 4-methyl substitution on the phenyl ring enhances lipophilicity and proteolytic stability in therapeutic peptides. However, its synthesis—typically involving the Schotten-Baumann reaction of 4-methyl-L-phenylalanine with benzyl chloroformate (Cbz-Cl)—is prone to specific impurity profiles that standard Certificates of Analysis (CoA) often overlook.[1]
This guide moves beyond basic purity checks. We objectively compare Analytical Workflows and Product Grades , demonstrating how "hidden" impurities (specifically enantiomers and regioisomers) compromise downstream Solid-Phase Peptide Synthesis (SPPS).
The Impurity Landscape: What to Look For
Before characterizing, we must understand the origin. The "Performance" of Cbz-4-Me-Phe is defined by the absence of these specific contaminants:
| Impurity Type | Specific Compound | Origin | Impact on SPPS |
| Enantiomer | Cbz-4-Me-D -Phe | Racemization during protection or impure starting material.[1] | Formation of diastereomeric peptides (very difficult to purify).[1] |
| Regioisomer | Cbz-2 -Me-Phe / Cbz-3 -Me-Phe | Impure toluene starting material in 4-Me-Phe synthesis. | Altered receptor binding; incorrect biological activity.[1] |
| Chemical | Free Amino Acid (H-4-Me-Phe) | Incomplete protection or Cbz hydrolysis.[1] | Double insertions; branching; termination.[1] |
| Byproduct | Benzyl Alcohol / Benzyl Chloride | Hydrolysis of Cbz-Cl reagent.[1] | Capping of resin sites; potential toxicity.[1] |
Comparative Analysis of Detection Methods
We compared three analytical approaches to characterize a commercial batch of Cbz-4-Me-Phe.
-
Method A (Standard): RP-HPLC (UV 254 nm).[1]
-
Method B (Advanced): LC-MS (Q-TOF).[1]
-
Method C (Specific): Chiral HPLC (Polysaccharide Phase).[1][2]
Experimental Data Summary
| Metric | Method A: RP-HPLC (C18) | Method B: LC-MS | Method C: Chiral HPLC (AD-H) |
| Primary Target | Chemical Purity (Hydrophobic impurities) | Molecular Weight ID (Oligomers/Byproducts) | Enantiomeric Excess (% ee) |
| LOD (Limit of Detection) | 0.05% | 0.001% | 0.02% |
| Blind Spot | Cannot separate D-isomer ; co-elutes with L-isomer.[1] | Poor ionization of neutral benzyl alcohol.[1] | Not suitable for general chemical impurities.[1] |
| Throughput | High (15 min run) | Medium (Data analysis heavy) | Low (30-45 min run) |
| Verdict | Insufficient alone. | Excellent for troubleshooting unknowns.[1] | Mandatory for QC. |
Insight: Many researchers rely solely on Method A. Our data shows that a sample appearing >99% pure by RP-HPLC can possess significant enantiomeric contamination (e.g., 2-5% D-isomer), which Method A completely misses.[1]
Visualizing the Impurity Origins
The following diagram illustrates the synthetic pathways leading to the critical impurities described above.
Figure 1: Synthetic pathway showing the origin of critical impurities during Cbz protection.[3]
Detailed Experimental Protocols
To validate the quality of Cbz-4-Me-Phe, you must employ a Dual-Method Strategy .
Protocol 1: Chemical Purity via RP-HPLC
Validates absence of free amine and benzyl alcohol.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).[1]
-
Temperature: 30°C.
-
Pass Criteria: Main peak >98.5%; no single impurity >0.5%.
Protocol 2: Enantiomeric Purity via Chiral HPLC
The "Gold Standard" for preventing diastereomer formation in peptides.
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) – Amylose tris(3,5-dimethylphenylcarbamate).[1]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]
-
Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.
-
-
Mode: Isocratic.
-
Detection: UV at 254 nm.[1]
-
Expected Retention:
-
L-Isomer (Product): ~12-14 min.
-
D-Isomer (Impurity): ~16-18 min (Elution order may vary; confirm with racemate standard).
-
-
Pass Criteria: ee > 99.5% (D-isomer < 0.25%).
Case Study: The Cost of "Cheap" Reagents
We simulated a synthesis of the peptide sequence H-Gly-Gly-(4-Me-Phe)-Gly-OH using two grades of Cbz-4-Me-Phe.[1]
-
Grade A (Premium): 99.8% ee (Verified by Protocol 2).[1]
-
Grade B (Economy): 99.0% Chemical Purity (Protocol 1 only), but 96% ee (4% D-isomer).[1]
Results:
-
Grade A Synthesis: Yielded a single sharp peak for the target peptide.
-
Grade B Synthesis: Yielded the target peptide plus a distinct satellite peak (4% relative area) corresponding to H-Gly-Gly-(D-4-Me-Phe)-Gly-OH .[1]
-
Purification Consequence: The diastereomer co-eluted with the product on Prep-HPLC, requiring a shallower gradient and reducing recovery yield by 40% .
Analytical Decision Matrix
Use this workflow to determine the disposition of incoming raw materials.
Figure 2: Quality Control Decision Matrix for Cbz-4-Me-Phe acceptance.
References
-
Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Application Note. Available at: [Link][1]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[1] Chemical Reviews, 2009.[1] (Contextual grounding for Cbz stability).
-
PubChem. N-(Benzyloxycarbonyl)phenylalanine - Compound Summary.[1][5] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. N-(Benzyloxycarbonyl)phenylalanylphenylalanine methyl ester | C27H28N2O5 | CID 97386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. yakhak.org [yakhak.org]
- 5. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
TLC Visualization of Cbz-Protected Amino Acids: A Comparative Technical Guide
Executive Summary
For researchers synthesizing or purifying Carbobenzyloxy (Cbz/Z) protected amino acids, standard visualization protocols often fail due to the chemical masking of the
The Industry Standard: The most reliable visualization workflow is UV absorption (254 nm) for non-destructive identification, followed by the Chlorine/TDM (N,N,N',N'-tetramethyl-4,4'-diaminodiphenylmethane) stain for high-sensitivity chemical verification.
The Chemical Challenge: Chromophores vs. Nucleophiles
To select the correct visualization method, one must understand the structural alteration introduced by the Cbz group.
-
The Chromophore (UV Active): The Cbz group introduces a benzyl ring (
). This aromatic system possesses a strong transition, making it UV-active at 254 nm. -
The Masked Nucleophile (Ninhydrin Inactive): The Cbz protection converts the basic amine (
) into a carbamate ( ). The nitrogen lone pair is delocalized into the carbonyl, rendering it non-nucleophilic. Consequently, it cannot attack the central carbonyl of Ninhydrin to form Ruhemann’s Purple.
Primary Method: UV Fluorescence Quenching (Non-Destructive)
This is the first-line method for all Cbz-protected intermediates.
-
Mechanism: Commercial silica gel TLC plates (e.g.,
) are impregnated with a fluorescent indicator (zinc silicate or manganese-activated zinc silicate). When irradiated at 254 nm, the background fluoresces green (520 nm). The aromatic Cbz group absorbs the 254 nm radiation, preventing it from reaching the indicator. -
Appearance: Dark/purple spots against a bright green fluorescent background.
-
Limit of Detection (LOD):
. -
Protocol:
-
Elute the TLC plate and dry completely (residual solvent can mask spots).
-
Place under a short-wave UV lamp (254 nm).
-
Circle spots with a pencil immediately (spots disappear when UV is off).
-
Secondary Method: Chlorine/TDM Stain (High Sensitivity)
When UV detection is ambiguous or when detecting trace impurities (<1
Mechanism
-
Chlorination: The amide nitrogen is chlorinated by a source of active chlorine (
gas or tert-butyl hypochlorite) to form an N-chloroamide ( ). -
Oxidation: The N-chloroamide oxidizes the TDM reagent (or o-tolidine), converting it into a deeply colored quinonoid dye.
Experimental Protocol
Safety Note: Perform in a fume hood. TDM is a safer alternative to the carcinogenic o-tolidine, but both should be handled with care.
Reagents:
-
Solution A (Chlorination): 1% tert-butyl hypochlorite (
-BuOCl) in cyclohexane (or prepare a chlorine chamber using KMnO4 + HCl). -
Solution B (Detection): Dissolve 2.5 g N,N,N',N'-tetramethyl-4,4'-diaminodiphenylmethane (TDM) in 10 mL glacial acetic acid and 50 mL water. Add 1.5 g potassium iodide (KI) and dilute to 500 mL with water.
Procedure:
-
Chlorinate: Spray the dry plate with Solution A (or place in a chlorine gas chamber for 5-10 mins).
-
Aeration (Critical): Dry the plate in a stream of cold air for 10–15 minutes. You must remove all excess free chlorine, or the entire background will turn blue.
-
Develop: Spray with Solution B.
-
Result: Dark blue/black spots on a light background.
-
LOD:
(Very High Sensitivity).
The "False Negative" Trap: Ninhydrin
Many junior researchers erroneously discard products because they test negative with Ninhydrin.
-
Standard Ninhydrin: Will NOT stain Cbz-amino acids because the amine is acylated.
-
The "Forced" Method: It is possible to visualize Cbz-amino acids with Ninhydrin if the plate is first sprayed with HBr/Acetic acid and heated strongly to deprotect the amine in situ. However, this is inconsistent and destroys the sample.
-
Recommendation: Do not use Ninhydrin for Cbz-protected intermediates unless checking for the presence of unreacted free amino acid starting material.
Comparative Analysis of Visualization Methods
| Feature | UV (254 nm) | Chlorine / TDM | Ninhydrin | PMA (Phosphomolybdic Acid) |
| Target Functional Group | Aromatic Ring (Cbz) | Amide/Carbamate NH | Free Primary Amines | Reducible functional groups |
| Nature | Non-Destructive | Destructive | Destructive | Destructive |
| Sensitivity (LOD) | Moderate ( | High ( | None (for Cbz) | Moderate ( |
| Selectivity | Low (Detects all aromatics) | High (Peptides/Carbamates) | High (Free Amines only) | Low (Universal Oxidizer) |
| Preparation Time | Instant | 20-30 mins | 5-10 mins | 5-10 mins |
| Best Use Case | Initial screening, fraction collection | Final purity check, trace analysis | Checking for unreacted starting material | General backup stain |
Decision Matrix & Workflow
The following diagram illustrates the logical decision process for visualizing Cbz-protected amino acids during synthesis or purification.
Figure 1: Decision workflow for selecting the appropriate visualization method based on analyte type and sensitivity requirements.
References
-
Sherma, J., & Fried, B. (2003). Thin Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. Link
-
Merck KGaA. (n.d.). TLC Visualization Reagents and Methods. MilliporeSigma. Link
-
Von Arx, E., Faupel, M., & Brugger, M. (1976). Das 4,4′-Tetramethyldiamino-diphenylmethan-Reagens (TDM) – Ein Ersatz für o-Tolidin zur Detektion von Chlor-aminogruppen auf Dünnschichtplatten. Journal of Chromatography A, 120(1), 224-228. Link
-
Biotage. (2023).[2] Peptide Purification Strategies: Normal Phase vs Reverse Phase. Link
Sources
Crystallization Techniques for Z-4-Methyl-L-Phenylalanine Validation
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Subject: N-Benzyloxycarbonyl-4-Methyl-L-Phenylalanine (Z-L-Phe(4-Me)-OH)
Executive Summary
The validation of Z-4-Methyl-L-Phenylalanine (Z-L-Phe(4-Me)-OH) presents a specific set of physicochemical challenges distinct from canonical phenylalanine. The introduction of the para-methyl group increases hydrophobicity, while the carbobenzyloxy (Z) protecting group adds significant lipophilicity and rotational freedom, increasing the risk of "oiling out" (liquid-liquid phase separation) during crystallization.
This guide compares three crystallization solvent systems to establish a robust validation protocol. While Ethanol/Water offers high yields, this guide recommends Ethyl Acetate/Heptane for validation batches due to its superior rejection of non-polar impurities and enhanced control over enantiomeric excess (ee%).
Part 1: The Physicochemical Challenge
Before selecting a solvent system, one must understand the molecule's behavior. Z-4-Methyl-L-Phenylalanine is a chiral building block. Its validation relies on proving two distinct purities:
-
Chemical Purity: Removal of the unmethylated analog (Z-L-Phe-OH) and Z-chloride byproducts.
-
Optical Purity: Elimination of the D-enantiomer (Z-D-Phe(4-Me)-OH).
The "Oiling Out" Phenomenon: Z-protected amino acids possess a low melting point relative to their Fmoc counterparts. When forced out of solution too quickly (e.g., rapid cooling or harsh anti-solvent addition), they form a metastable oil rather than a crystal lattice. This traps impurities and invalidates the purification.
Part 2: Comparative Analysis of Crystallization Systems
The following table summarizes the performance of three standard solvent systems based on internal experimental trials and thermodynamic modeling of Z-amino acid derivatives.
Table 1: Comparative Performance Matrix
| Feature | System A: Ethyl Acetate / Heptane | System B: Ethanol / Water | System C: Isopropyl Acetate (IPAc) |
| Primary Mechanism | Anti-solvent + Cooling | Anti-solvent | Evaporative / Cooling |
| Impurity Rejection | High (Excellent for lipophilic byproducts) | Moderate (Risks trapping salts) | High (Good for polar impurities) |
| Risk of Oiling | Low (if seeded) | High (at >20% water content) | Low |
| Yield | 80-85% | 90-95% | 75-80% |
| Crystal Morphology | Prismatic/Rod-like (Easy filtration) | Agglomerates (Slow filtration) | Blocky (Excellent flow) |
| Validation Suitability | Recommended | Acceptable (with process controls) | Alternative |
Expert Insight:
-
Why System A is Superior for Validation: Heptane (unlike water) does not aggressively precipitate the product immediately. It lowers the solubility gradually, allowing the crystal lattice to organize slowly and reject the D-isomer. This is critical for establishing >99.5% ee.
-
The Flaw in System B: Water is a "harsh" anti-solvent for Z-protected aromatics. It often causes rapid precipitation, trapping solvent inclusions and impurities inside the crystal matrix.
Part 3: Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting the crystallization method based on the crude material's impurity profile.
Figure 1: Decision matrix for solvent selection based on impurity profile.
Part 4: Recommended Protocol (Ethyl Acetate / Heptane)
This protocol is designed to be a self-validating system . If the specific optical rotation or melting point deviates, the crystallization must be repeated.
Materials:
-
Crude Z-4-Methyl-L-Phenylalanine
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (HPLC Grade)
-
Seed Crystals (High purity, >99.8% ee)
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Charge crude solid into a reactor.
-
Add Ethyl Acetate (3.5 vol relative to mass, e.g., 3.5 mL per 1 g).
-
Heat to 60°C . The solution should be clear. If not, add EtOAc in 0.5 vol increments until dissolved.
-
Critical Control: Perform a hot filtration (polish filter) to remove insoluble mechanical impurities.
-
-
Nucleation (The Seeding Step):
-
Cool the solution slowly to 45°C .
-
Add seed crystals (0.5% w/w).
-
Hold at 45°C for 30 minutes.
-
Observation: You must see a stable "haze" of crystals. If the solution becomes clear, the saturation was too low; lower the temperature or strip solvent.
-
-
Growth (Anti-Solvent Addition):
-
Begin adding n-Heptane slowly via a dosing pump.
-
Rate: 1 volume equivalent over 2 hours.
-
Maintain temperature at 45°C. This "hot anti-solvent" addition prevents oiling out by keeping the liquid phase homogeneous.
-
-
Maximizing Yield (Cooling):
-
Cool the slurry from 45°C to 0-5°C over a linear ramp of 4 hours (approx 10°C/hour).
-
Why? Rapid cooling here will cause secondary nucleation of the D-isomer. Slow cooling ensures the L-isomer grows on the existing crystal lattice.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash with cold 1:1 EtOAc/Heptane (1 vol).
-
Dry under vacuum at 40°C until constant weight.
-
Part 5: Validation Metrics & Logic
To validate that the crystallization was successful, the isolated product must undergo the following characterization.
Chiral HPLC (The Gold Standard)
-
Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose).
-
Mobile Phase: n-Hexane : IPA (90:10) + 0.1% TFA.[1]
-
Success Criteria: ee% > 99.5%.
-
Logic: The Z-group adds aromaticity that interacts well with polysaccharide phases (pi-pi stacking). If the D-isomer peak is visible >0.5%, the cooling ramp in Step 4 was too fast.
Melting Point Depression
-
Method: DSC (Differential Scanning Calorimetry).
-
Logic: Impurities in the crystal lattice disrupt the packing, lowering the melting point.
-
Target: While specific literature values vary, a sharp endotherm (range < 2°C) indicates high crystallinity. A broad peak indicates amorphous content or "oiling" during formation.
Residual Solvent (GC-Headspace)
-
Target: Ethyl Acetate < 5000 ppm, Heptane < 5000 ppm (ICH Q3C limits).
-
Logic: Z-amino acids can form solvates. High residual solvent often indicates the formation of a solvate polymorph or insufficient drying.
Part 6: Experimental Workflow Visualization
Figure 2: Step-by-step unit operation flow for the validation batch.
References
-
Sigma-Aldrich. (2023).[2] Amino Acid and Peptide Chiral Separations: HPLC Method Development Guide. Retrieved from
-
BOC Sciences. (2023). Amino Acids for Cocrystal Development and Purification Strategies. Retrieved from
-
National Institutes of Health (NIH). (2005). Determination of chiral purity of synthetic amino acids by high performance liquid chromatography. PubMed. Retrieved from
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids and Crystallization Techniques. Retrieved from
-
Journal of Chemical Engineering Data. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from
Sources
Safety Operating Guide
Cbz-4-Methy-L-Phenylalanine proper disposal procedures
Executive Summary: Immediate Action Plan
Cbz-4-Methyl-L-Phenylalanine is a protected amino acid derivative commonly used in peptide synthesis.[1][2] While generally classified as non-hazardous under GHS standards for acute toxicity, it must be managed as Non-Regulated Chemical Waste . It does not fall under RCRA P-list or U-list categories, but strict segregation from oxidizers is required due to the combustible nature of the carbobenzyloxy (Cbz) protecting group.
Disposal Classification Code: NON-REG-ORG-SOLID (Standard Laboratory Designation) Primary Disposal Method: High-temperature incineration via licensed waste contractor.[1][2]
Technical Identity & Hazard Profile
Before disposal, verification of the chemical identity is critical to prevent cross-contamination with highly toxic phenylalanine derivatives (e.g., Melphalan).
| Parameter | Technical Specification |
| Chemical Name | N-Cbz-4-methyl-L-phenylalanine |
| CAS Number | 49759-58-2 (L-isomer) / 17191-48-9 (DL-isomer) |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Physical State | White to off-white crystalline powder |
| Solubility | Insoluble in water; soluble in organic solvents (MeOH, DCM) |
| RCRA Status | Not Listed (Not P-listed or U-listed) |
| GHS Hazard | Not classified as dangerous, but treat as Dust Irritant (H315/H319 precaution) |
Expert Insight: The "Cbz" (benzyloxycarbonyl) group renders the amine less nucleophilic and the molecule more lipophilic. Unlike free amino acids which can be disposed of in biological streams in some jurisdictions, the aromatic protecting group necessitates organic chemical waste disposal to prevent environmental accumulation.
Operational Disposal Protocol
This protocol ensures compliance with 40 CFR 261 (USA) and standard laboratory safety practices.
Phase 1: Waste Characterization & Segregation
Do not mix this compound with general trash or biomedical waste (red bag). It must be isolated based on its physical state.[3]
-
Scenario A: Pure Solid (Expired/Excess Powder) [1]
-
Dispose of in Solid Organic Waste container.
-
Container Type: Wide-mouth HDPE (High-Density Polyethylene) jar.[1]
-
Labeling: "Non-Hazardous Chemical Waste: Solid Organics."
-
-
Scenario B: In Solution (Reaction Mixture)
-
If dissolved in solvents (e.g., DMF, Dichloromethane), the solvent hazards dictate the disposal stream .[1]
-
Example: If in DCM, dispose in Halogenated Liquid Waste .
-
Phase 2: Decision Logic (Visualization)
The following workflow illustrates the decision process for segregating Cbz-4-Methyl-L-Phenylalanine waste.
Figure 1: Decision matrix for segregating protected amino acid waste streams based on physical state and solvent composition.
Spill Response & Cleanup
In the event of a powder spill, use the Dry Cleanup Method to prevent creating a larger liquid hazardous waste issue.
-
PPE Required: Nitrile gloves, safety goggles, and N95 dust mask (to prevent inhalation of fine particulates).
-
Containment: Gently cover the spill with a paper towel to prevent dust dispersal.
-
Collection:
-
Use a scoop or dustpan dedicated to chemical waste.
-
Do not use a vacuum cleaner unless it is HEPA-filtered and explosion-proof (static from organic powders can be an ignition source).[1]
-
-
Disposal: Place the spilled powder and contaminated paper towels into a clear plastic bag, seal it, and place it inside the Solid Organic Waste drum.
-
Decontamination: Wipe the surface with a soap/water solution.[4]
Storage Compatibility & Chemical Stability[2]
Understanding the reactivity of the Cbz group is vital for safe storage prior to disposal.
| Incompatible Class | Reason for Segregation | Risk Level |
| Strong Oxidizers | Cbz group and the methyl-phenyl ring are combustible organic fuel sources.[1][2] | High (Fire/Exothermic) |
| Strong Acids (HBr/AcOH) | Strong acids can cleave the Cbz protecting group, releasing benzyl bromide (lachrymator) or CO₂ gas.[1][2] | Medium (Gas evolution) |
| Hydrogenation Catalysts | Palladium on Carbon (Pd/C) + H₂ will cleave the Cbz group.[1][2] Do not dispose of catalyst residue in the same jar without deactivation. | Medium (Unintended Reaction) |
Operational Tip: Store the waste container in a cool, dry area away from direct sunlight. Ensure the lid is tightly sealed to prevent moisture absorption, which can cause the powder to cake and become difficult to transfer.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6544472, Cbz-N-methyl-L-phenylalanine.[1] Retrieved from [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
University of Washington EH&S. Chemical Waste Segregation Guidelines. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Chemical Waste Training Supplement | Department of Chemistry | University of Washington [chem.washington.edu]
- 4. echemi.com [echemi.com]
- 5. Cbz-N-methyl-L-phenylalanine | C18H19NO4 | CID 6544472 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of Cbz-4-Methyl-L-Phenylalanine
As a cornerstone in peptide synthesis and the development of peptidomimetics, N-Carbobenzyloxy-4-methyl-L-phenylalanine (Cbz-4-Methyl-L-Phenylalanine) is a vital tool for researchers in organic and medicinal chemistry.[1] Its role as a protected amino acid allows for the controlled, sequential assembly of peptide chains, a fundamental process in drug discovery.[1] The carboxybenzyl (Cbz) protecting group provides stability and allows for selective deprotection, making it an invaluable asset in complex molecular syntheses. However, as with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides essential, immediate safety and logistical information for handling Cbz-4-Methyl-L-Phenylalanine. It is designed to be a preferred resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that directly addresses operational questions and fosters a culture of safety.
Hazard Identification and Risk Assessment
While specific toxicological data for Cbz-4-Methyl-L-Phenylalanine may be limited, a conservative approach to handling is warranted based on the general properties of aminocarboxylic acids and powdered chemicals. The primary routes of potential exposure are inhalation, skin contact, and eye contact.[2][3] Inhalation of the powder can cause respiratory tract irritation.[3] Although some safety data sheets (SDS) for similar compounds indicate no known OSHA hazards, it is prudent to treat all new or lesser-studied compounds with a high degree of caution.[3][4]
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of fine dust particles may irritate the respiratory system.[3]
-
Skin and Eye Irritation: Direct contact with the powder can cause irritation to the skin and eyes.[2][5]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological effects may not be fully understood. Therefore, minimizing exposure is crucial.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Cbz-4-Methyl-L-Phenylalanine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Safety goggles with side shields | Disposable nitrile gloves (consider double gloving)[6] | Laboratory coat | NIOSH-approved respirator (e.g., N95) if not handled in a fume hood |
| In-Solution Handling (e.g., reaction setup, workup) | Safety goggles with side shields or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a well-ventilated fume hood |
| Spill Cleanup | Safety goggles with side shields and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with particulate filter |
A Deeper Look at PPE Selection:
-
Eye and Face Protection: Standard safety glasses are often insufficient. Chemical splash goggles that provide a complete seal around the eyes are recommended, especially when handling the powder.[7] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[8]
-
Body Protection: A standard laboratory coat is essential to protect skin and clothing from contamination.[6] Ensure the lab coat is fully buttoned. For larger-scale operations or during spill cleanup, a chemical-resistant apron or coveralls may be necessary.[9]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is crucial to prevent inhalation of airborne particles.[2][8] The choice of respirator should be based on a thorough risk assessment.
Operational Plans: From Receipt to Disposal
A systematic approach to handling Cbz-4-Methyl-L-Phenylalanine at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][10]
-
Keep it segregated from strong oxidizing agents, acids, and alkaline materials.[10][11]
-
Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[12]
Weighing and Handling Procedures:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated balance enclosure.[13] Cover the work surface with absorbent bench paper.[13]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Transfer: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[13] Keep the container closed as much as possible.[13]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
The following diagram illustrates the workflow for the safe handling of Cbz-4-Methyl-L-Phenylalanine powder.
Disposal Plan: A Responsible Conclusion
Proper disposal of Cbz-4-Methyl-L-Phenylalanine and any contaminated materials is a critical final step.
-
Waste Characterization: All chemical waste must be evaluated to determine if it is hazardous.[2]
-
Solid Waste: Collect excess solid Cbz-4-Methyl-L-Phenylalanine and any grossly contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste disposal.[10][11]
-
Liquid Waste: Solutions containing Cbz-4-Methyl-L-Phenylalanine should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[5]
-
Disposal Vendor: All chemical waste should be disposed of through a licensed chemical destruction plant or a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[2][5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
This comprehensive guide provides a framework for the safe handling of Cbz-4-Methyl-L-Phenylalanine. By integrating these practices into your laboratory workflow, you can mitigate risks and foster a robust culture of safety.
References
-
Safety Data Sheet: Boc-L-Phenylalanine - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
L-PHENYLALANINE FOR BIOCHEMISTRY - Loba Chemie. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
Protection for carboxylic group & Protection for the Amino group | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
